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  • Product: 1-Azaspiro[3.3]heptane-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Azaspiro[3.3]heptane-3-carboxylic acid

The following technical guide is structured to provide an exhaustive analysis of 1-Azaspiro[3.3]heptane-3-carboxylic acid , a specialized spirocyclic scaffold used in advanced medicinal chemistry. Structural Dynamics, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 1-Azaspiro[3.3]heptane-3-carboxylic acid , a specialized spirocyclic scaffold used in advanced medicinal chemistry.

Structural Dynamics, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures—the 1-azaspiro[3.3]heptane system has emerged as a premier bioisostere.[1] This whitepaper analyzes the 3-carboxylic acid derivative (1-azaspiro[3.3]heptane-3-carboxylic acid), a rigid, spirocyclic analogue of


-amino acids.[1] Unlike its monocyclic counterparts (e.g., azetidine-3-carboxylic acid) or isomeric siblings (2- or 6-carboxylic acids), this molecule offers a unique vector orientation and distinct stereochemical properties, making it a valuable tool for peptidomimetics and fragment-based drug discovery (FBDD).[1]
Chemical Identity and Structural Analysis[2][3][4]

The molecule consists of two orthogonal four-membered rings sharing a single quaternary carbon (spiro center).[1]

PropertyData
IUPAC Name 1-Azaspiro[3.3]heptane-3-carboxylic acid
Molecular Formula

Molecular Weight 141.17 g/mol
CAS Number 2680777-94-8 (generic/derivative ref)
Core Scaffold 1-Azaspiro[3.3]heptane
Classification Spirocyclic

-amino acid
Chirality Yes (C3 is a stereocenter due to asymmetry of the spiro-junction)
2.1 Numbering and Geometry

Correct IUPAC numbering is critical for distinguishing isomers:

  • Position 1: Nitrogen atom (in the azetidine ring).[1][2][3][4][5]

  • Position 4: Spiro quaternary carbon.

  • Position 3: Carboxyl-bearing carbon (in the azetidine ring).[1][5][6]

  • Positions 5-7: Cyclobutane ring carbons.[1]

Stereochemical Note: In a simple azetidine ring, C3 lies on a plane of symmetry. However, in the 1-azaspiro[3.3] system, the spiro-carbon (C4) is quaternary, while the adjacent carbon (C2) is a methylene.[1] This breaks the symmetry of the azetidine ring, rendering C3 a chiral center . Consequently, this molecule exists as


 and 

enantiomers.[1]
Physicochemical Profile

The spiro[3.3]heptane core is characterized by high strain energy (~60 kcal/mol) but surprising kinetic stability.[1]

ParameterValue (Predicted/Exp)Significance
cLogP -0.5 to 0.2Low lipophilicity; ideal for lowering LogD in lead optimization.[1]
pKa (Amine) ~9.5 - 10.5Highly basic secondary amine; likely protonated at physiological pH.[1]
pKa (Acid) ~3.5 - 4.0Typical carboxylic acid acidity.[1]
TPSA ~63 ŲFavorable for membrane permeability despite polarity.
Metabolic Stability HighQuaternary spiro center blocks oxidative metabolism at the bridgehead.
Synthetic Methodologies

The synthesis of 3-substituted 1-azaspiro[3.3]heptanes is challenging due to the ring strain.[1] Two primary strategies are employed: de novo spirocyclization and functional group manipulation of the core.

4.1 Strategy A: The Spiro-

-Lactam Route (Core Synthesis)

This is the most authoritative route for generating the 1-azaspiro[3.3] skeleton, pioneered by the Carreira and Mykhailiuk groups.[1]

  • Cycloaddition: Reaction of a methylene-cyclobutane derivative with chlorosulfonyl isocyanate (CSI) yields the spiro-

    
    -lactam.[1]
    
  • Reduction: The lactam is reduced (e.g., with

    
     or Alane) to the amine.
    
  • Functionalization: To achieve the 3-carboxylic acid , the starting alkene must carry a masked functional group, or the azetidine ring must be functionalized post-cyclization (e.g., via a 3-keto intermediate).[1]

4.2 Strategy B: Functionalization via 3-Methylene Intermediate

A robust protocol for accessing the 3-carboxylic acid specifically involves oxidative cleavage of a 3-methylene/3-alkylidene precursor.[1]

Synthesis cluster_legend Key Transformation Start Methylene Cyclobutane Step1 [2+2] Cycloaddition (CSI) Start->Step1 Lactam Spiro-beta-lactam Step1->Lactam Step2 Reduction (LiAlH4) Lactam->Step2 Amine 1-Azaspiro[3.3] heptane Step2->Amine Step3 C3-Functionalization (Oxidation/Substitution) Amine->Step3 Final 1-Azaspiro[3.3]heptane -3-carboxylic acid Step3->Final

Figure 1: General synthetic workflow for accessing functionalized 1-azaspiro[3.3]heptanes.

Detailed Protocol (Theoretical Adaptation for 3-COOH):

  • Precursor: Start with 1-Boc-3-methylene-1-azaspiro[3.3]heptane (accessible via Wittig olefination of the corresponding 3-ketone).[1]

  • Hydroboration-Oxidation: Treat with 9-BBN followed by

    
    /NaOH to yield the 3-hydroxymethyl derivative.[1]
    
  • Jones Oxidation: Oxidize the primary alcohol directly to the carboxylic acid using Jones reagent or a TEMPO/NaClO catalytic cycle.

  • Deprotection: Removal of the N-Boc group (if free amine is desired) using TFA/DCM.

Medicinal Chemistry Applications

The 1-azaspiro[3.3]heptane-3-carboxylic acid serves as a rigidified bioisostere for several common motifs.

5.1 The "Spiro-Switch" Effect

Replacing a piperidine or morpholine ring with a spiro[3.3] system often results in:

  • lowered Lipophilicity (LogD): The high fraction of

    
     carbons increases water solubility.
    
  • Vector Reorientation: The exit vector of the carboxylic acid at C3 is distinct from that of a 4-substituted piperidine or a 3-substituted pyrrolidine, allowing for precise probing of binding pockets.

5.2 Beta-Amino Acid Mimicry

As a


-lactam precursor or constrained 

-amino acid, this molecule mimics the backbone geometry of peptides while resisting proteolysis.[1]
  • Comparison: Unlike flexible

    
    -alanine, the spiro scaffold locks the N-C-C-COOH torsion angles, potentially freezing the bioactive conformation.[1]
    
Handling and Safety
  • Hazard Identification: Like many low-molecular-weight amines and acids, this compound is likely an irritant.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store as the hydrochloride salt (more stable) or N-Boc protected form at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric

    
    .
    
References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [1]

  • Mykhailiuk, P. K. (2023).[7] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [1]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. [1]

  • PubChem Compound Summary. 1-Azaspiro[3.3]heptane derivatives.

Sources

Exploratory

An In-Depth Technical Guide to 1-Azaspiro[3.3]heptane Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-azaspiro[3.3]heptane carboxylic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to the n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-azaspiro[3.3]heptane carboxylic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to the nascent stage of research into specific isomers, this document will focus on the foundational 1-azaspiro[3.3]heptane core, detail the synthesis and properties of known carboxylic acid derivatives, and propose a scientifically grounded synthetic pathway for the yet-to-be-cataloged 1-Azaspiro[3.3]heptane-3-carboxylic acid.

The unique three-dimensional architecture of the azaspiro[3.3]heptane scaffold offers a compelling alternative to more traditional saturated heterocycles like piperidine in medicinal chemistry. Its rigid structure and potential for introducing vectors in distinct spatial orientations make it a valuable building block for exploring new chemical space and developing novel therapeutics with improved physicochemical properties.

The 1-Azaspiro[3.3]heptane Core: A Rising Star in Medicinal Chemistry

The 1-azaspiro[3.3]heptane motif is a saturated heterocyclic system consisting of an azetidine ring and a cyclobutane ring sharing a single spirocyclic carbon atom. This arrangement imparts significant rigidity and a distinct three-dimensional geometry compared to the more flexible piperidine ring, for which it often serves as a bioisostere.[1][2] The incorporation of this scaffold into drug candidates has been shown to enhance metabolic stability and reduce intrinsic clearance.[3]

Key Identifiers and Physicochemical Properties

While specific data for 1-Azaspiro[3.3]heptane-3-carboxylic acid is not yet publicly available, we can compile the identifiers for the parent compound and its hydrochloride salt to provide a baseline.

Identifier1-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane hydrochloride
CAS Number 1986337-28-3 (base)1986337-29-4
Molecular Formula C₆H₁₁NC₆H₁₂ClN
Molecular Weight 97.16 g/mol 133.62 g/mol
IUPAC Name 1-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane hydrochloride
Canonical SMILES C1CC2(C1)CCN2C1CC2(C1)CCN2.Cl
InChI Key YKNUXXRRPRLOBW-UHFFFAOYSA-NPYYANZUYIUWBKF-UHFFFAOYSA-N

Note: Data for the free base is inferred from the hydrochloride salt information.

The spirocyclic nature of 1-azaspiro[3.3]heptane derivatives often leads to increased aqueous solubility and a lower partition coefficient (logP) compared to their piperidine counterparts, which can be advantageous for optimizing pharmacokinetic profiles.[4]

Synthesis of the 1-Azaspiro[3.3]heptane Core

A robust and scalable synthesis of the 1-azaspiro[3.3]heptane core is crucial for its widespread application. A key methodology involves a thermal [2+2] cycloaddition followed by reduction.[2][5]

General Synthetic Workflow

The synthesis commences with the reaction of an endocyclic alkene with Graf's isocyanate (chlorosulfonyl isocyanate) to form a spirocyclic β-lactam. Subsequent reduction of the lactam functionality yields the desired 1-azaspiro[3.3]heptane core.

1-Azaspiro[3.3]heptane Synthesis start Methylenecyclobutane intermediate Spirocyclic β-Lactam start->intermediate [2+2] Cycloaddition reagent1 Graf's Isocyanate (ClO2S-NCO) product 1-Azaspiro[3.3]heptane intermediate->product Reduction reagent2 Alane (AlH3)

Caption: General synthesis of the 1-azaspiro[3.3]heptane core.

Detailed Experimental Protocol

Step 1: Synthesis of the Spirocyclic β-Lactam

  • To a solution of methylenecyclobutane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add Graf's isocyanate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the spirocyclic β-lactam.

Step 2: Reduction to 1-Azaspiro[3.3]heptane

  • To a solution of the spirocyclic β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of alane (AlH₃) in THF (e.g., 1 M, 3.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane. Further purification can be achieved by distillation or conversion to its hydrochloride salt.

Known Isomers: 1-Azaspiro[3.3]heptane-6-carboxylic Acid

While information on the 3-carboxylic acid isomer is scarce, the 6-carboxylic acid derivative is documented, providing valuable insights into the introduction of a carboxylic acid functionality onto the cyclobutane ring of the spirocycle.

Identifiers for 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
IdentifierValue
CAS Number 2306277-90-5
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
IUPAC Name 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
Canonical SMILES C1C(C2(C1)CCN2)C(=O)O.Cl
Synthesis of 1-Azaspiro[3.3]heptane-6-carboxylic Acid

A plausible synthetic route to the 6-carboxylic acid isomer can be envisioned starting from a precursor bearing a nitrile group on the cyclobutane ring, which is then hydrolyzed.

1-Azaspiro[3.3]heptane-6-carboxylic_acid_Synthesis start N-Boc-1-azaspiro[3.3]heptan-6-one intermediate1 N-Boc-6-cyano-1-azaspiro[3.3]heptane start->intermediate1 Cyanation reagent1 1. TosMIC, NaH 2. H+ product 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride intermediate1->product Hydrolysis reagent2 1. NaOH, H2O/EtOH 2. HCl

Caption: Plausible synthesis of 1-azaspiro[3.3]heptane-6-carboxylic acid.

Proposed Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic Acid

In the absence of a documented synthesis for 1-Azaspiro[3.3]heptane-3-carboxylic acid, this guide proposes a novel, yet scientifically sound, synthetic strategy. This pathway leverages known methodologies for the functionalization of azetidines. The proposed route begins with the synthesis of a protected 1-azaspiro[3.3]heptane, followed by α-lithiation of the azetidine ring and subsequent carboxylation.

Proposed Synthetic Workflow

Proposed_Synthesis_of_1-Azaspiro[3.3]heptane-3-carboxylic_acid start 1-Azaspiro[3.3]heptane intermediate1 N-Boc-1-azaspiro[3.3]heptane start->intermediate1 N-Protection reagent1 Boc2O intermediate2 α-Lithiated Intermediate intermediate1->intermediate2 α-Lithiation reagent2 s-BuLi, TMEDA intermediate3 N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid intermediate2->intermediate3 Carboxylation reagent3 CO2 (s) product 1-Azaspiro[3.3]heptane-3-carboxylic acid intermediate3->product Deprotection reagent4 HCl

Sources

Foundational

Technical Guide: Role of 1-Azaspiro[3.3]heptane Scaffolds in Fragment-Based Drug Discovery

Executive Summary In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy libraries to three-dimensional, -rich architectures. The 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy libraries to three-dimensional,


-rich architectures. The 1-azaspiro[3.3]heptane  scaffold has emerged as a critical high-value motif in this transition. Unlike its isomer 2-azaspiro[3.3]heptane (a common piperidine/piperazine surrogate), the 1-azaspiro  variant offers a unique vector geometry and superior metabolic stability profile, functioning as a "twisted" bioisostere for piperidine and ortho/meta-substituted benzenes.

This guide details the physicochemical rationale, synthetic pathways, and strategic application of 1-azaspiro[3.3]heptane in FBDD, providing a self-validating roadmap for medicinal chemists.

Part 1: Physicochemical Profile & Vector Analysis

The "Twisted" Bioisostere

The 1-azaspiro[3.3]heptane scaffold is not a geometric clone of piperidine; it is a functional evolutionary step. While piperidine exists in a chair conformation with defined axial/equatorial vectors, the spiro[3.3] system imposes a rigid, orthogonal constraint.

PropertyPiperidine (Reference)1-Azaspiro[3.3]heptaneImpact on Drug Design
Hybridization (

)
1.01.0High fraction of

carbons correlates with improved clinical success and lower off-target toxicity.
Vector Geometry Linear/Planar (approx. 180° or 60°)Non-Collinear / Kinked The spiro center introduces a ~90° twist, accessing novel chemical space in binding pockets.
Lipophilicity (LogD) BaselineLower / Comparable Despite adding carbon bulk, the scaffold often lowers LogD due to solvation changes and basicity modulation.
Metabolic Stability Susceptible to oxidation (

-carbon)
High The quaternary spiro carbon blocks common metabolic soft spots (e.g.,

-hydroxylation).
Vector Analysis: The "Kink" Factor

A critical distinction in FBDD is the exit vector angle.

  • Para-phenyl / Bicyclo[1.1.1]pentane: Exit vectors are collinear (

    
    ).
    
  • 1-Azaspiro[3.3]heptane: Exit vectors are non-collinear (approx.

    
    ).
    

This geometry makes 1-azaspiro[3.3]heptane an ideal scaffold for "kinked" binding pockets where a linear linker would cause steric clash.

VectorAnalysis cluster_0 Traditional Scaffolds (Linear/Planar) cluster_1 Spiro Scaffold (3D/Twisted) Benzene Benzene (Para) Angle: ~180° BindingPocket Target Binding Pocket (Non-Planar Geometry) Benzene->BindingPocket Steric Clash (Too Linear) Piperidine Piperidine Chair Conformation Piperidine->BindingPocket Entropic Penalty (Flexible) Spiro 1-Azaspiro[3.3]heptane Angle: ~130° Orthogonal Twist Spiro->BindingPocket Optimal Fit (Rigid Kink)

Figure 1: Vector comparison demonstrating the geometric niche of 1-azaspiro[3.3]heptane in fitting non-linear binding pockets.

Part 2: Synthetic Methodology

The primary barrier to adopting spiro scaffolds has historically been synthetic accessibility. However, the Graf Isocyanate Route provides a robust, scalable protocol for generating the 1-azaspiro core.

Core Protocol: [2+2] Cycloaddition

This protocol utilizes the reactivity of chlorosulfonyl isocyanate (Graf's isocyanate) with exocyclic alkenes to form the spiro-


-lactam, which is then reduced.[1][2][3][4][5][6][7]
Step-by-Step Workflow

Reagents:

  • Substrate: Methylenecyclobutane (or functionalized derivative).

  • Reagent A: Chlorosulfonyl isocyanate (

    
    ).
    
  • Reductant: Alane (

    
    ) generated in situ or 
    
    
    
    .
  • Solvent: Diethyl ether (

    
    ) or THF (anhydrous).
    

Protocol:

  • Cycloaddition:

    • Cool a solution of methylenecyclobutane (1.0 equiv) in anhydrous

      
       to 
      
      
      
      .
    • Dropwise add Chlorosulfonyl isocyanate (1.0 equiv). Caution: Highly reactive.

    • Allow to warm to room temperature and stir for 2-4 hours.

    • Mechanism: The reaction proceeds via a concerted thermal [2+2] cycloaddition to yield the

      
      -chlorosulfonyl-
      
      
      
      -lactam intermediate.
    • Hydrolysis: Quench the intermediate with aqueous sodium sulfite (

      
      ) to remove the chlorosulfonyl group, yielding the free 
      
      
      
      -lactam (spiro[3.3]heptan-1-one derivative).
  • Reduction (Lactam to Amine):

    • Dissolve the spiro-

      
      -lactam in anhydrous THF.
      
    • Add

      
       (2-3 equiv) carefully at 
      
      
      
      under Argon.
    • Reflux for 4-6 hours to ensure complete reduction of the carbonyl.

    • Workup: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ) to precipitate aluminum salts. Filter and concentrate.
  • Validation:

    • Verify product via

      
      -NMR (Look for disappearance of carbonyl signal and appearance of 
      
      
      
      adjacent to Nitrogen).

SynthesisWorkflow Start Start: Methylenecyclobutane Reagent Add Graf's Isocyanate (ClO2S-NCO) Start->Reagent Intermediate1 Intermediate: N-Chlorosulfonyl-β-lactam Reagent->Intermediate1 Hydrolysis Hydrolysis (Na2SO3) Remove Sulfonyl Group Intermediate1->Hydrolysis Lactam Spiro-β-lactam Hydrolysis->Lactam Reduction Reduction (LiAlH4 or AlH3) Reflux in THF Lactam->Reduction Final Product: 1-Azaspiro[3.3]heptane Reduction->Final

Figure 2: The Graf Isocyanate synthetic route for accessing 1-azaspiro[3.3]heptane.[1][2][3][5][6][7][8]

Part 3: Application in Fragment-Based Drug Discovery

Library Design Strategy

In FBDD, the goal is to sample chemical space efficiently. 1-Azaspiro[3.3]heptane should be included in fragment libraries as a "Shape-Shifting" Spacer .

  • Fragment Growing: Use the secondary amine (N1) as a handle for amide coupling or reductive amination.

  • Fragment Linking: Functionalize the C-ring (e.g., C5 or C6 position) to create a bifunctional linker that connects two pharmacophores with a rigid

    
     twist.
    
Case Study: Bupivacaine Analogue

A definitive validation of this scaffold is its use in optimizing the anesthetic Bupivacaine .

  • Original Drug: Contains a piperidine ring.[5][9][10]

  • Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane.

  • Outcome: The resulting analogue retained high anesthetic activity but gained a novel IP position (patent-free space) and improved metabolic stability by removing the oxidation-prone

    
    -carbons of the piperidine ring.
    
Decision Matrix: When to Use 1-Azaspiro[3.3]heptane

Use the following logic flow to determine if this scaffold fits your lead optimization campaign.

DecisionTree Start Lead Compound Optimization Q1 Is the core Piperidine or Benzene? Start->Q1 Q2 Is metabolic stability (CYP450) an issue? Q1->Q2 Yes Action4 Retain Piperidine (Explore substituents) Q1->Action4 No Q3 Is the binding pocket linear or kinked? Q2->Q3 Yes Q2->Action4 No Action2 Use Bicyclo[1.1.1]pentane (Linear Vector) Q3->Action2 Linear Action3 Use 1-Azaspiro[3.3]heptane (Rigid 130° Kink) Q3->Action3 Kinked/Orthogonal Action1 Consider 1-Azaspiro[3.3]heptane (Blocks metabolic soft spots)

Figure 3: Decision matrix for scaffold hopping using 1-azaspiro[3.3]heptane.

References

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[4][6][8] Angewandte Chemie International Edition, 2023.[5][8] Link

  • Burkhard, J. A., et al. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks."[11] Organic Letters, 2012.[11][12] Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal, 2019. Link

  • Levchenko, K., et al. "1-Substituted 2-azaspiro[3.3]heptanes: overlooked motifs for drug discovery." Chemistry - A European Journal, 2017. Link

Sources

Foundational

Solubility and LogP Profile of Azaspiroheptane Carboxylic Acids

The following technical guide details the solubility and LogP profiles of azaspiroheptane carboxylic acids, designed for researchers in medicinal chemistry and drug development. A Technical Guide to Physicochemical Optim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and LogP profiles of azaspiroheptane carboxylic acids, designed for researchers in medicinal chemistry and drug development.

A Technical Guide to Physicochemical Optimization and Scaffold Selection

Executive Summary: The 3D-Scaffold Advantage

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D), Fsp³-rich scaffolds is a proven strategy to improve clinical success rates.[1] Azaspiroheptane carboxylic acids (specifically azaspiro[3.3]heptane derivatives) represent a critical class of "rigidified" amino acid surrogates.

Unlike flexible piperidine or pyrrolidine analogs, these spirocyclic scaffolds offer a unique physicochemical profile:

  • Vectorial Rigidity: They lock substituents into precise vectors, reducing the entropic penalty of binding.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots.

  • Lipophilicity Modulation: They often lower LogD compared to monocyclic analogs while maintaining or modulating solubility through distinct crystal packing energetics.

This guide provides a data-driven analysis of their solubility and lipophilicity (LogP/LogD), supported by experimental protocols for accurate profiling.

Structural Landscape & Physicochemical Baselines[1][2][3][4][5]

The two primary scaffolds of interest in this class are 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane . When functionalized with a carboxylic acid (typically at the C6 position for the 2-aza isomer), they act as bioisosteres for piperidine-4-carboxylic acid (isonipecotic acid) or proline.

Comparative Physicochemical Data

The following table synthesizes data comparing a standard piperidine core with its azaspiroheptane analogs. Note the distinct trade-off between solubility and metabolic stability.[1][2]

PropertyPiperidine Analog (Reference)2-Azaspiro[3.3]heptane Analog1-Azaspiro[3.3]heptane Analog
Structure Type Monocyclic, FlexibleSpirocyclic, Rigid (Symmetrical)Spirocyclic, Rigid (Asymmetrical)
pKa (Amine) 11.211.311.4
LogD (pH 7.4) 1.611.551.59
Solubility (µM) 1361213
Metabolic Stability 35% remaining15% remaining60% remaining

Data Source: Adapted from comparative studies on piperidine bioisosteres (Burkhard et al., 2010; Wuitschik et al., 2010).

Analysis of the Data[1][5][7][8][9][10][11][12][13][14][15]
  • Lipophilicity (LogD): The spirocyclic modification results in a negligible change in LogD (approx. -0.05 units). This indicates that the increase in hydrocarbon bulk is offset by the compact, spherical shape of the spiro-system, which has a smaller solvent-accessible surface area (SASA) than the extended piperidine conformers.

  • Solubility Paradox: Despite being more compact, the spiro-analogs often exhibit lower thermodynamic solubility than their flexible counterparts (12 µM vs 136 µM).

    • Causality: This is attributed to Lattice Energy . The rigid, symmetrical nature of the azaspiro[3.3]heptane core facilitates highly efficient crystal packing. Flexible molecules (piperidines) pay a higher entropic cost to pack into a crystal lattice, resulting in lower melting points and higher solubility.

    • Mitigation: This solubility liability can be managed by disrupting symmetry (e.g., using the 1-azaspiro isomer or adding asymmetric substituents).

Experimental Protocols

Accurate measurement of these properties is complicated by the zwitterionic nature of the amino acid core. Standard "shake-flask" methods often fail without strict pH control.

Protocol A: Thermodynamic Solubility of Zwitterionic Scaffolds

Objective: Determine the equilibrium solubility of the azaspiroheptane carboxylic acid at its isoelectric point (pI) and physiological pH.

Workflow Diagram:

SolubilityProtocol Prep Sample Preparation (Excess Solid + Buffer) Equil Equilibration (24-48h @ 25°C, 500rpm) Prep->Equil pH_Check pH Verification (Adjust if drift > 0.1 pH) Equil->pH_Check pH_Check->Equil Drift Detected Filter Filtration/Centrifugation (PVDF 0.22µm or 15k rpm) pH_Check->Filter Stable pH Assay Quantification (HPLC-UV or LC-MS/MS) Filter->Assay caption Figure 1: Thermodynamic Solubility Workflow for Zwitterions

Step-by-Step Methodology:

  • Buffer Selection: Prepare 50 mM phosphate buffer (pH 7.4) and a volatile buffer (e.g., ammonium acetate) for pH 4-5 (near pI). Note: Zwitterions have minimum solubility at their pI.

  • Saturation: Add the azaspiroheptane compound to the buffer until undissolved solid remains visible (supersaturation).

  • Equilibration: Shake at 25°C for 24–48 hours.

  • pH Verification (Critical): The dissolution of the amino acid can shift the bulk pH. Measure pH after equilibration. If it deviates >0.1 units, adjust and re-equilibrate.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a pre-saturated PVDF filter (to minimize non-specific binding).

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm for the amide/acid) or LC-MS. Calibrate against a standard curve prepared in DMSO.

Protocol B: LogD Determination (Miniaturized Shake-Flask)

Objective: Measure the distribution coefficient at pH 7.4.

  • Phase Preparation: Pre-saturate 1-octanol with 50 mM phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Dosing: Dissolve the compound in the pre-saturated aqueous phase (approx. 100 µM).

  • Partitioning: Add an equal volume of pre-saturated octanol. Shake vigorously for 1 hour, then centrifuge to separate phases.

  • Analysis: Analyze both phases by HPLC.

    • Calculation:

      
      
      
    • Self-Validation: Ensure the mass balance (sum of amounts in both phases) accounts for >90% of the initial compound to rule out precipitation or vessel adsorption.

Strategic Application in Drug Design

When should you substitute a piperidine with an azaspiroheptane?

Decision Matrix
Design GoalRecommendationRationale
Improve Metabolic Stability Switch to 1-Azaspiro[3.3]heptane The spiro-carbon sterically hinders oxidative metabolism at the alpha-carbon.
Lower Lipophilicity (LogD) Neutral Impact Spiro-isosteres rarely lower LogD significantly vs. piperidines. Use polar substituents instead.
Improve Solubility Caution Required Rigid spiro-systems may decrease solubility due to high crystal lattice energy. Use asymmetric substitution to disrupt packing.
Selectivity High Impact The rigid vector (

vs

angles) can differentiate between receptor subtypes (e.g., GPCRs).
Mechanism of Action: The "Gem-Dimethyl" Effect

The stability and unique properties of these acids arise from the Thorpe-Ingold effect (gem-dimethyl effect). The spiro-fusion compresses the internal bond angles of the cyclobutane rings (<90°), which subtly alters the hybridization of the nitrogen lone pair, influencing basicity and hydrogen-bond accepting capability.

Metabolic Stability Pathway:

MetabolicStability Piperidine Piperidine Scaffold (Flexible) Oxidation CYP450 Oxidation (Alpha-Carbon Attack) Piperidine->Oxidation Instability Ring Opening / Metabolite Oxidation->Instability Spiro Azaspiro[3.3]heptane (Rigid/Steric Bulk) Block Steric Blockade (No Alpha-Proton Access) Spiro->Block Stable Metabolic Stability (High Exposure) Block->Stable caption Figure 2: Mechanism of Metabolic Stabilization in Spirocycles

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters , 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: A Guide to Selected Spirocyclic Systems. Journal of Medicinal Chemistry , 53, 3227-3246. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews , 114(16), 8257–8322. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition probability. Drug Discovery Today , 14(21-22), 1011-1020. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[1][3] The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters , 26(19), 4499-4510. Link

Sources

Protocols & Analytical Methods

Method

Synthetic Strategies for 1-Azaspiro[3.3]heptane-3-carboxylic Acid: A Guide for Medicinal Chemists

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, a key attribute for enhancing metabolic stability, aqueous solubility, and target engagement while escaping the "flatland" of traditional aromatic bioisosteres.[1][2] The 1-azaspiro[3.3]heptane motif, in particular, has emerged as a valuable bioisostere for the ubiquitous piperidine ring, offering a rigidified framework with distinct exit vectors for substituent placement.[3][4][5] This guide provides a detailed exploration of the synthetic routes toward a key derivative, 1-azaspiro[3.3]heptane-3-carboxylic acid, a versatile building block for the synthesis of novel therapeutics.

Strategic Overview: Navigating the Synthesis of a Constrained Amino Acid Analogue

The synthesis of 1-azaspiro[3.3]heptane-3-carboxylic acid presents a unique set of challenges and opportunities, primarily centered around the construction of the strained spirocyclic core and the stereoselective introduction of the carboxylic acid functionality. Two principal strategies have proven most effective and are detailed herein:

  • The [2+2] Cycloaddition Approach: This robust method relies on the formation of a key spirocyclic β-lactam intermediate through a [2+2] cycloaddition reaction. Subsequent manipulation of this intermediate allows for the introduction of the desired carboxylic acid moiety.

  • The Functionalized Azetidine Strategy: This approach commences with a pre-functionalized azetidine ring, which is then elaborated to construct the second four-membered ring of the spirocyclic system.

The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and the specific stereochemical requirements of the final product.

Route 1: The [2+2] Cycloaddition Pathway

This pathway is a convergent and highly efficient method for constructing the 1-azaspiro[3.3]heptane core. The key transformation is a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam.[3][5]

Workflow Diagram

G cluster_0 Stage 1: β-Lactam Formation cluster_1 Stage 2: Ring Opening and Functionalization cluster_2 Stage 3: Deprotection A 1-(tert-Butoxycarbonyl)azetidin-3-one C N-Boc-3-(carbethoxymethylene)azetidine A->C Wittig Olefination B Wittig Reagent (e.g., Ph3P=CHCO2Et) B->C E Spirocyclic β-Lactam Ester C->E [2+2] Cycloaddition D Graf's Isocyanate (ClO2S-NCO) D->E F Spirocyclic β-Lactam Ester H N-Boc-1-azaspiro[3.3]heptane-3-methanol F->H Reduction G Reducing Agent (e.g., Alane) G->H J N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid H->J Oxidation I Oxidizing Agent (e.g., TEMPO, bleach) I->J K N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid M 1-Azaspiro[3.3]heptane-3-carboxylic acid K->M Boc Deprotection L Acidic Conditions (e.g., TFA) L->M

Caption: Synthetic workflow for 1-Azaspiro[3.3]heptane-3-carboxylic acid via the [2+2] cycloaddition pathway.

Detailed Protocol

Part 1: Synthesis of N-Boc-3-(carbethoxymethylene)azetidine

  • Experimental Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portionwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford N-Boc-3-(carbethoxymethylene)azetidine.

Part 2: [2+2] Cycloaddition to form the Spirocyclic β-Lactam Ester

  • Experimental Setup: In a sealed tube, dissolve N-Boc-3-(carbethoxymethylene)azetidine (1.0 eq) in a suitable solvent such as toluene.

  • Reaction: Add Graf's isocyanate (chlorosulfonyl isocyanate) (1.2 eq) dropwise at 0 °C. After the addition is complete, seal the tube and heat the mixture to 80-100 °C for 16-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the spirocyclic β-lactam ester.

Part 3: Reduction of the β-Lactam and Oxidation to the Carboxylic Acid

  • Reduction: The spirocyclic β-lactam ester is reduced to the corresponding amino alcohol. A solution of the β-lactam (1.0 eq) in THF is added dropwise to a solution of a reducing agent such as alane (AlH3) (2.0-3.0 eq) in THF at 0 °C.[3] The reaction is then stirred at room temperature until completion.

  • Oxidation: The resulting N-Boc-1-azaspiro[3.3]heptane-3-methanol is then oxidized to the carboxylic acid. A common method is to use a TEMPO-catalyzed oxidation with sodium hypochlorite (bleach) in a biphasic system.

  • Purification: After acidic work-up, the N-Boc protected carboxylic acid can be purified by crystallization or chromatography.

Part 4: Deprotection

  • Final Step: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, 1-Azaspiro[3.3]heptane-3-carboxylic acid, typically as a salt.

Causality and Experimental Insights
  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is utilized for the azetidine nitrogen due to its stability under the conditions of the Wittig reaction and the [2+2] cycloaddition, and its facile removal under acidic conditions.

  • Reducing Agent: Alane is often preferred for the reduction of the β-lactam as other common reducing agents like lithium aluminum hydride (LiAlH4) can lead to undesired side reactions, including ring cleavage.[3]

  • Stereochemistry: The [2+2] cycloaddition can potentially lead to the formation of diastereomers. The stereochemical outcome is influenced by the substituents on the alkene and the reaction conditions. Careful analysis and purification are necessary to isolate the desired isomer.

Route 2: The Functionalized Azetidine Approach via Dieckmann Condensation

This strategy builds the spirocyclic system from a functionalized azetidine precursor, with the key ring-forming step being an intramolecular Dieckmann condensation.[6][7] This approach offers good control over the substitution pattern of the final molecule.

Workflow Diagram

G cluster_0 Stage 1: Azetidine Functionalization cluster_1 Stage 2: Diester Formation cluster_2 Stage 3: Dieckmann Condensation and Decarboxylation cluster_3 Stage 4: Conversion to Carboxylic Acid A N-Boc-3-hydroxyazetidine C N-Boc-3-(carbethoxymethoxy)azetidine A->C Williamson Ether Synthesis B Alkylating Agent (e.g., Ethyl bromoacetate) B->C E N-Cbz-3-(carbethoxymethoxy)azetidine C->E Protecting Group Exchange D Deprotection/Reprotection (e.g., TFA then Cbz-Cl) D->E F N-Cbz-3-(carbethoxymethoxy)azetidine H Acyclic Diester Precursor F->H α-Alkylation G Base and Alkylating Agent (e.g., LDA, Ethyl 3-bromopropionate) G->H I Acyclic Diester Precursor K β-Keto Ester Intermediate I->K Dieckmann Condensation J Base (e.g., NaOEt) J->K M N-Cbz-1-azaspiro[3.3]heptan-3-one K->M Decarboxylation L Acidic Hydrolysis and Heat L->M N N-Cbz-1-azaspiro[3.3]heptan-3-one P N-Cbz-1-azaspiro[3.3]heptane-3-carboxylic acid N->P Functional Group Transformation O e.g., Cyanohydrin formation, hydrolysis O->P R 1-Azaspiro[3.3]heptane-3-carboxylic acid P->R Deprotection Q Hydrogenolysis (H2, Pd/C) Q->R

Caption: Synthetic workflow for 1-Azaspiro[3.3]heptane-3-carboxylic acid via the Dieckmann condensation pathway.

Detailed Protocol

Part 1: Synthesis of the Acyclic Diester Precursor

  • Azetidine Functionalization: Start with a commercially available N-protected 3-hydroxyazetidine. The hydroxyl group can be alkylated with an appropriate α-haloester (e.g., ethyl bromoacetate) under basic conditions to form an ether linkage.

  • α-Alkylation: The α-position of the ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with a second electrophile containing an ester functionality (e.g., ethyl 3-bromopropionate) to generate the acyclic diester precursor.

Part 2: Dieckmann Condensation and Subsequent Transformations

  • Cyclization: The Dieckmann condensation is effected by treating the diester with a base, such as sodium ethoxide in ethanol.[6][7] This intramolecular reaction forms a five-membered β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions with heating to yield the N-protected 1-azaspiro[3.3]heptan-3-one.

  • Conversion to Carboxylic Acid: The ketone can be converted to the carboxylic acid through various methods, such as formation of a cyanohydrin followed by hydrolysis, or a haloform reaction if applicable.

  • Deprotection: The N-protecting group (e.g., Cbz) is removed, typically by hydrogenolysis, to afford the final product.

Causality and Experimental Insights
  • Base Selection in Dieckmann Condensation: The choice of base is critical to promote the intramolecular cyclization and avoid intermolecular side reactions. Sodium ethoxide is a classic choice when using ethanol as a solvent.[7]

  • Protecting Group Strategy: A careful protecting group strategy is essential. The N-protecting group must be stable to the basic conditions of the alkylation and Dieckmann condensation, as well as the acidic conditions of the decarboxylation. The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable to these conditions and can be removed by hydrogenolysis.

  • Reaction Control: The Dieckmann condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the acidic α-proton of the β-keto ester product.[8][9]

Quantitative Data Summary

RouteKey IntermediateTypical Yield Range (%)Key ReagentsReference
[2+2] Cycloaddition Spirocyclic β-Lactam60-80Graf's Isocyanate[3]
Functionalized Azetidine β-Keto Ester50-70NaOEt[6][7]

Conclusion and Future Perspectives

The synthetic routes outlined provide robust and versatile methods for the preparation of 1-azaspiro[3.3]heptane-3-carboxylic acid. The [2+2] cycloaddition approach offers a more convergent synthesis, while the functionalized azetidine route via Dieckmann condensation allows for greater flexibility in introducing substituents. The choice of the optimal route will be dictated by the specific needs of the research program. As the demand for novel, three-dimensional building blocks in drug discovery continues to grow, the development of efficient and scalable syntheses for scaffolds like 1-azaspiro[3.3]heptane and its derivatives will remain a critical area of research.[10][11]

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645. [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed, 22132801. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2016). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(5), 992-995. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Stephenson, C. R. J., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC. [Link]

  • Grygorenko, O. O., et al. (2021). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Miller, S. J., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Lindsay, V. N. G., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Stephenson, C. R. J., et al. (2022). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]

Sources

Application

Application Note: Scalable Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid

The following Application Note and Protocol is designed for researchers and drug development professionals, focusing on the scalable synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid . This scaffold is a critical bio...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals, focusing on the scalable synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid . This scaffold is a critical bioisostere for piperidine-3-carboxylic acid (nipecotic acid) and other saturated heterocycles, offering unique physicochemical properties (low lipophilicity, high metabolic stability) for drug discovery.[1]

Introduction & Retrosynthetic Analysis

The 1-azaspiro[3.3]heptane scaffold has emerged as a high-value "sp3-rich" building block in modern medicinal chemistry.[1] Specifically, the 3-carboxylic acid derivative serves as a conformationally restricted, metabolically stable bioisostere of nipecotic acid (piperidine-3-carboxylic acid).[1] Its incorporation into drug candidates can improve solubility, lower logD, and alter vector orientation compared to monocyclic analogues.

Retrosynthetic Strategy

The most robust and scalable route to the 1-azaspiro[3.3]heptane core involves a [2+2] cycloaddition between an exocyclic alkene and Chlorosulfonyl Isocyanate (CSI).[1] To access the 3-carboxylic acid functionality, a "Lactam Activation" strategy is employed.[1] The spiro-β-lactam intermediate is functionalized at the


-position (C3) prior to ring reduction.[1]
  • Key Intermediate: 1-Azaspiro[3.3]heptan-2-one (Spiro-β-lactam).[1]

  • Functionalization:

    
    -Lithiation and trapping with a carboxylate equivalent.[1]
    
  • Ring Reduction: Global reduction of the lactam and ester to an amino-alcohol.[1]

  • Oxidation: Selective oxidation of the primary alcohol to the carboxylic acid.

Retrosynthesis Target 1-Azaspiro[3.3]heptane- 3-carboxylic acid AminoAlcohol 3-(Hydroxymethyl)- 1-azaspiro[3.3]heptane Target->AminoAlcohol Oxidation FunctLactam 3-Carboalkoxy- 1-azaspiro[3.3]heptan-2-one AminoAlcohol->FunctLactam Global Reduction (LiAlH4/Alane) Lactam 1-Azaspiro[3.3]heptan-2-one (Spiro-β-lactam) FunctLactam->Lactam α-Functionalization (LDA, ROCOCl) SM Methylenecyclobutane + CSI Lactam->SM [2+2] Cycloaddition

Figure 1: Retrosynthetic logic flow from the target acid back to commercially available starting materials.[1]

Detailed Scalable Protocol

Scale: Gram to Multigram (e.g., 10–50 g input). Safety Warning: Chlorosulfonyl isocyanate (CSI) is violently reactive with water and corrosive. Alane (


) and 

are pyrophoric. Perform all reactions under inert atmosphere (

or Ar) in a well-ventilated fume hood.
Step 1: Synthesis of 1-Azaspiro[3.3]heptan-2-one (The Spiro-β-lactam)

This step constructs the spirocyclic core via the Graf reaction.[1][2]

  • Reagents: Methylenecyclobutane (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.05 eq),

    
     (excess), 
    
    
    
    .
  • Solvent: Diethyl ether (

    
    ) or MTBE.
    

Protocol:

  • Cycloaddition: In a flame-dried 3-neck flask, dissolve methylenecyclobutane (e.g., 6.8 g, 0.1 mol) in anhydrous

    
     (50 mL). Cool to 0°C.
    
  • CSI Addition: Add CSI (14.9 g, 0.105 mol) dropwise via addition funnel over 30 mins. Maintain internal temp <5°C. The reaction is exothermic.

  • Incubation: Allow to warm to room temperature (RT) and stir for 12–16 h. The N-chlorosulfonyl lactam intermediate forms.

  • Reductive Hydrolysis: Cool the mixture to 0°C. Cautiously add the reaction mixture into a vigorously stirred solution of

    
     (25% aq) and 
    
    
    
    (saturated) at 0°C. Caution: Gas evolution and exotherm.
  • Workup: Extract with

    
     (DCM) or EtOAc (3x). Dry organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallization from hexane/EtOAc or flash column chromatography (SiO2, EtOAc/Hexane).

    • Yield Target: 60–75%.

Step 2: -Functionalization (Carboxylation)

Introduction of the carbon handle at the C3 position.[1]

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA, Methyl cyanoformate (Mander's reagent) or Benzyl chloroformate.[1]
  • Substrate: N-Protected Lactam (e.g., N-PMB or N-Boc protected Step 1 product).[1] Note: Direct lithiation of N-H lactams is possible with 2 eq. base, but N-protection is recommended for scale.[1]

Protocol:

  • Protection (if needed): Treat lactam with

    
    /DMAP/TEA to get N-Boc-1-azaspiro[3.3]heptan-2-one.[1]
    
  • Deprotonation: Dissolve N-Boc lactam (1.0 eq) in dry THF at -78°C. Add LiHMDS or LDA (1.1 eq) dropwise. Stir for 30–45 mins to form the enolate.

  • Trapping: Add Methyl cyanoformate (1.2 eq) dropwise at -78°C. The "hard" electrophile favors C-acylation.

  • Quench: Quench with saturated

    
     solution while cold.
    
  • Workup: Extract with EtOAc. Purify by column chromatography.

    • Product: Methyl 2-oxo-1-azaspiro[3.3]heptane-3-carboxylate (N-protected).[1]

Step 3: Global Reduction to Amino-Alcohol

Simultaneous reduction of the lactam (C=O




) and the ester (COOMe


).[1]
  • Reagents:

    
     (LAH) or Alane (
    
    
    
    , generated in situ).[1]
  • Solvent: THF or

    
    .
    

Protocol:

  • Preparation: Suspend

    
     (4.0 eq) in dry THF at 0°C.
    
  • Addition: Add the functionalized lactam (from Step 2) in THF dropwise.

  • Reflux: Heat to reflux (60–65°C) for 4–6 h to ensure complete reduction of the rigid amide bond.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir until a white granular precipitate forms.
  • Filtration: Filter through Celite. Rinse cake with THF.

  • Concentration: Concentrate filtrate to obtain crude 3-(hydroxymethyl)-1-azaspiro[3.3]heptane .

    • Note: If N-Boc was used, the reducing conditions (refluxing LAH) typically cleave the Boc group to the N-methyl species or remove it entirely depending on workup.[1] Ideally, use N-Bn (benzyl) which is stable, or N-H.[1] If N-methyl is not desired, ensure N-Boc is removed before reduction or use milder Alane conditions that might preserve Boc (unlikely for lactam reduction).[1] Preferred: Use N-Benzyl lactam, then deprotect later, or proceed as secondary amine.[1]

Step 4: Selective Oxidation to the Amino Acid

Converting the primary alcohol to the carboxylic acid.

  • Reagents: TEMPO (cat.), NaOCl (bleach),

    
     (Pinnick) or Jones Reagent (
    
    
    
    ).[1]
  • Substrate: N-Protected Amino Alcohol (Reprotect Nitrogen with

    
     before oxidation if it is free amine to prevent N-oxidation).
    

Protocol:

  • N-Protection: Treat crude amino-alcohol with

    
    /
    
    
    
    in Dioxane/Water to secure the amine.[1]
  • Oxidation (TEMPO/Bleach): Dissolve N-Boc-3-(hydroxymethyl)-1-azaspiro[3.3]heptane in

    
    /phosphate buffer (pH 6.7).
    
  • Catalyst: Add TEMPO (0.05 eq).

  • Oxidant: Add dilute NaOCl (2.0 eq) and

    
     (2.0 eq) simultaneously dropwise at 35°C. Monitor by TLC/LCMS.
    
  • Workup: Acidify to pH 3–4 with dilute HCl. Extract with EtOAc.

  • Purification: The product 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-3-carboxylic acid can be crystallized or purified by reverse-phase chromatography.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeCriticalityScientific Rationale
CSI Addition Temp < 5°CHigh CSI addition is highly exothermic.[1] High temps lead to polymerization of the alkene and N-carbonyl side products.[1]
Reductive Hydrolysis pH > 7Medium The N-chlorosulfonyl intermediate must be hydrolyzed under basic/buffered conditions (

) to prevent acid-catalyzed ring opening of the strained

-lactam.[1]
Enolate Trapping -78°CHigh The strained lactam enolate is reactive.[1] Higher temperatures cause self-condensation or ring opening.[1] Use Mander's reagent (cyanoformate) to ensure C-acylation over O-acylation.[1]
Reduction Stoichiometry > 3.5 eq HydrideMedium The lactam carbonyl in spiro[3.3] systems is sterically hindered and electronically deactivated. Excess hydride and heat are required for full reduction to the amine.

Visual Workflow

Workflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Reduction & Oxidation Step1 Methylenecyclobutane + CSI (0°C) Step2 Reductive Hydrolysis (Na2SO3/NaHCO3) Step1->Step2 Step3 Intermediate: 1-Azaspiro[3.3]heptan-2-one Step2->Step3 Step4 N-Protection (Boc/Bn) Step3->Step4 Step5 α-Lithiation (LDA, -78°C) + Methyl Cyanoformate Step4->Step5 Step6 Intermediate: 3-COOMe-Lactam Step5->Step6 Step7 Global Reduction (LiAlH4, Reflux) Step6->Step7 Step8 Intermediate: 3-Hydroxymethyl-Azetidine Step7->Step8 Step9 N-Boc Protection Step8->Step9 Step10 Oxidation (TEMPO/NaClO2) Step9->Step10 Final FINAL PRODUCT: 1-Boc-1-Azaspiro[3.3]heptane- 3-carboxylic acid Step10->Final

Figure 2: Step-by-step process flow for the synthesis of the target acid.

References

  • Kirichok, A. A., et al. (2023).[3][4][5][6] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine". Angewandte Chemie International Edition, 62(51), e202311583.[3][6] Link[1]

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery". Angewandte Chemie International Edition, 49(20), 3524–3527.[4] Link[1]

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties". Angewandte Chemie International Edition, 47(24), 4512–4515. Link[1]

  • Enamine Ltd. "Saturated Bioisosteres of Piperidine: 1-Azaspiro[3.3]heptanes".[1][7] Enamine Building Blocks Catalog. Link

Sources

Method

Incorporating 1-Azaspiro[3.3]heptane into DNA-encoded libraries

Application Note: High-Fidelity Incorporation of 1-Azaspiro[3.3]heptane Scaffolds into DNA-Encoded Libraries Executive Summary The integration of sp3-rich, three-dimensional scaffolds into DNA-Encoded Libraries (DELs) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 1-Azaspiro[3.3]heptane Scaffolds into DNA-Encoded Libraries

Executive Summary

The integration of sp3-rich, three-dimensional scaffolds into DNA-Encoded Libraries (DELs) is a critical strategy for escaping "flatland"—the prevalence of planar, aromatic structures in traditional combinatorial libraries. 1-Azaspiro[3.3]heptane has emerged as a high-value "privileged" scaffold, acting as a metabolically stable, conformationally restricted bioisostere of piperidine and morpholine.

This guide provides a validated workflow for incorporating 1-azaspiro[3.3]heptane derivatives into DEL synthesis. Unlike its isomer (2-azaspiro[3.3]heptane), the 1-aza variant offers unique vector orientations and distinct pKa profiles, but presents specific synthetic challenges due to the steric environment of the secondary amine within the strained spirocyclic system.

Technical Deep Dive: The Scaffold Advantage

Structural & Physicochemical Properties

The 1-azaspiro[3.3]heptane core consists of two cyclobutane rings sharing a single spiro-carbon, with a nitrogen atom adjacent to the spiro center.

  • Vector Geometry: The scaffold provides a rigid 90° twist between substituents, allowing for precise projection of functional groups into binding pockets that planar scaffolds cannot access.

  • Bioisosterism: It serves as a surrogate for piperidine.[1][2][3][4][5] The spiro-fusion lowers the lipophilicity (LogD) compared to piperidine while maintaining basicity, often improving metabolic stability by blocking the metabolically labile 2-position found in piperidines.

  • Fsp3 Character: Increases the fraction of sp3-hybridized carbons, which correlates with higher clinical success rates and improved solubility.

Chemical Compatibility with DNA

The primary challenge in DEL synthesis is the N1-secondary amine . While nucleophilic, it is sterically more encumbered than a standard piperidine due to the gem-dimethyl-like environment of the spiro-cyclobutane ring.

  • Reactivity: The N1 amine is suitable for acylation (amide bond), reductive amination, and sulfonylation.

  • DNA Safety: The strained ring system is stable under standard aqueous DEL conditions (pH 4–10, <80°C). It does not undergo ring-opening under typical amide coupling conditions.

Experimental Design & Library Architecture

We will focus on a "Scaffold-Central" design where a bifunctional 1-azaspiro[3.3]heptane acts as the core node (Cycle 1), allowing growth in two directions.

Target Scaffold: N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid

  • Point A (Acid): Attachment to DNA Headpiece (Linker).

  • Point B (Amine): Diversity vector for Cycle 2 (after Boc deprotection).

Visualization: Library Synthesis Workflow

DEL_Workflow cluster_0 Critical QC Step DNA DNA Headpiece (NH2-Linker) Scaffold Cycle 1: Scaffold Attachment (1-Azaspiro[3.3]heptane-3-COOH) DNA->Scaffold Amide Coupling (DMT-MM) Deprotection Boc Deprotection (TFA/H2O) Scaffold->Deprotection Purification Diversity Cycle 2: N1-Diversification (Acylation/Reductive Amination) Deprotection->Diversity Split & Pool Selection Affinity Selection (Target Protein) Diversity->Selection Final Library

Caption: Figure 1. Logical workflow for incorporating 1-azaspiro[3.3]heptane as a central scaffold in a 2-cycle DEL.

Detailed Protocols

Protocol 1: Scaffold Installation (On-DNA Amide Coupling)

Objective: Couple N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid to an amino-modified DNA headpiece.

Reagents:

  • DNA Headpiece: 1 mM solution in water (e.g., 5'-Amino-Linker-Oligonucleotide).

  • Scaffold: N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid (200 mM in DMA or DMSO).

  • Coupling Agent: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Note: DMT-MM is preferred over EDC/HOAt for this scaffold due to higher efficiency in aqueous/organic mixtures.

  • Buffer: MOPS buffer (500 mM, pH 8.0).

Step-by-Step:

  • Preparation: In a PCR tube or 96-well plate, combine the following:

    • 10 µL DNA Headpiece (10 nmol).

    • 15 µL MOPS Buffer (pH 8.0).

    • 5 µL Scaffold solution (200 mM in DMA) [Final ~20 mM, 100 equiv].

    • 5 µL DMT-MM solution (200 mM in water) [Final ~20 mM, 100 equiv].

  • Reaction: Vortex briefly and centrifuge. Incubate at 25°C for 12 hours .

    • Expert Insight: Do not heat >40°C during coupling to avoid potential degradation of the activated ester intermediate before reaction.

  • Quenching: Add 5 µL of 500 mM ammonium acetate to quench unreacted activated esters.

  • Purification: Perform Ethanol Precipitation.

    • Add 10% volume of 3 M NaOAc (pH 5.2).

    • Add 2.5x volume of cold 100% Ethanol.

    • Incubate at -20°C for 30 mins.

    • Centrifuge at 14,000 x g for 30 mins. Discard supernatant.

    • Wash pellet with 70% Ethanol. Air dry.

  • Validation: Resuspend in water. Analyze via LC-MS (Negative mode).

    • Success Criteria: >85% conversion to Product Mass (DNA + Scaffold).

Protocol 2: Boc-Deprotection (On-DNA)

Objective: Expose the N1-secondary amine for Cycle 2.

Step-by-Step:

  • Resuspend the dried DNA pellet from Protocol 1 in 40 µL of water.

  • Add 10 µL of Trifluoroacetic acid (TFA) (Final conc. ~20%).

    • Note: While DNA is sensitive to acidic depurination, short exposure (30-60 min) at room temperature is standard in DEL.

  • Incubate at Room Temperature for 45 minutes .

  • Quench/Purification: Immediately perform ethanol precipitation (using 3 M NaOAc pH 5.2 is critical to neutralize the acid).

    • Alternative: Use a gel filtration column (e.g., Sephadex G-25) equilibrated with water to remove TFA rapidly.

  • QC: LC-MS should show a mass shift corresponding to the loss of the Boc group (-100 Da).

Protocol 3: Cycle 2 Diversification (N1-Capping)

Objective: React the sterically hindered N1-amine with a set of carboxylic acids (Diversity Set).

Reagents:

  • Building Blocks (BBs): Diverse Carboxylic Acids (200 mM in DMA).

  • Coupling System: EDC (200 mM) + HOAt (100 mM) in DMA/Water.

    • Why EDC/HOAt here? For the secondary amine capping, the highly reactive At-ester generated by HOAt is often necessary to overcome the steric hindrance of the spiro-ring.

Step-by-Step:

  • Reaction Mix:

    • DNA-Scaffold-NH (from Protocol 2).

    • 100 mM Phosphate Buffer (pH 7.5).

    • 20 mM Carboxylic Acid BB.

    • 20 mM EDC + 10 mM HOAt.

  • Incubation: Incubate at 30°C for 4 hours , then add a fresh spike of EDC/HOAt and incubate for another 12 hours.

    • Expert Insight: The "Double-Shot" addition strategy ensures high conversion for secondary amines on DNA, as EDC hydrolyzes over time.

  • Purification: Ethanol precipitation.

Data Analysis & Troubleshooting

Expected Data (LC-MS)
StepTheoretical Mass Change (Da)Typical Yield (%)Troubleshooting Low Yield
Scaffold Coupling + [MW of Scaffold - H2O]> 90%Check pH (must be >7.5 for DMT-MM). Ensure Scaffold solubility in DMA.
Boc Deprotection - 100.12> 95%If depurination observed (loss of A/G bases), reduce TFA time to 30 min or use 10% TFA.
N1-Acylation + [MW of Acid - H2O]60-90%Steric hindrance is the enemy. Switch to HATU (requires organic wash) or increase temp to 40°C.
Decision Tree for N1-Amine Reactivity

The N1-amine of 1-azaspiro[3.3]heptane is less reactive than a standard piperidine. Use this logic flow to optimize:

Reaction_Optimization Start N1-Amine Acylation Standard Try Standard: EDC/HOAt (2x addition, 16h) Start->Standard Check Check Conversion (LCMS) Standard->Check Success Yield > 80% Proceed Check->Success Yes Fail Yield < 50% Check->Fail No Option1 Option A: Switch to DMT-MM (Better in high water) Fail->Option1 Option2 Option B: Acyl Fluorides (Use TFFH activation) Fail->Option2

Caption: Figure 2. Optimization strategy for acylating the sterically hindered N1-amine.

References

  • Kirichok, A. A., et al. (2023).[2][5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[5] Link

    • Significance: Defines the synthesis and physicochemical properties of the scaffold, establishing it as a valid bioisostere.
  • Denton, K. E., & Krusemark, C. J. (2016). "DNA-Encoded Library Synthesis." Current Protocols in Chemical Biology, 8(2), 77–111. Link

    • Significance: Provides foundational protocols for on-DNA amide coupling and precipit
  • Satz, A. L., et al. (2022). "DNA-Encoded Chemical Libraries." Nature Reviews Methods Primers, 2, 3. Link

    • Significance: Authoritative review on DEL technology standards and library design principles.
  • Zhu, J., et al. (2019). "DNA-Compatible Amide Bond Formation." In: DNA-Encoded Chemical Libraries.[6][7][8][9] Methods in Molecular Biology. Link

    • Significance: Specifics on DMT-MM and EDC/HO

Sources

Application

Procedures for esterification of 1-Azaspiro[3.3]heptane-3-carboxylic acid

An Application Guide to the Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic Acid Esters Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold In contemporary drug discovery, the design of novel molecular s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic Acid Esters

Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold

In contemporary drug discovery, the design of novel molecular scaffolds that can fine-tune physicochemical properties is of paramount importance. The 1-azaspiro[3.3]heptane motif has emerged as a valuable building block, often serving as a bioisostere for more common saturated heterocycles like piperidine.[1][2][3] Its rigid, three-dimensional structure can improve metabolic stability, aqueous solubility, and provide unique exit vectors for substituent placement, making it an attractive core for medicinal chemistry programs.[4][5]

The functionalization of this scaffold is key to its utility. Esterification of the inherent carboxylic acid at the 3-position provides a versatile handle for creating prodrugs, modulating lipophilicity, or for further synthetic elaboration. However, the unique structure of 1-Azaspiro[3.3]heptane-3-carboxylic acid—featuring a secondary amine within a strained azetidine ring and a sterically encumbered carboxylic acid—presents specific challenges that preclude the use of overly harsh or simplistic esterification conditions.

This guide provides a detailed overview of robust and reliable procedures for the esterification of this valuable building block, focusing on methods that ensure high yield and purity while preserving the integrity of the spirocyclic core. We will explore the critical need for nitrogen protection and compare several effective esterification protocols, explaining the causality behind the choice of reagents and conditions.

Part 1: The Imperative of N-Protection

The secondary amine in the 1-azaspiro[3.3]heptane core is nucleophilic and will compete with the alcohol during esterification, leading to unwanted side products such as amides, particularly under conditions that activate the carboxylic acid.[6] Therefore, the first and most critical step is the protection of the azetidine nitrogen. The choice of protecting group is crucial; it must be stable to the esterification conditions and readily cleavable afterward without degrading the product.

The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is introduced under mild basic conditions and is highly stable to the neutral or basic conditions of many esterification reactions. Its removal is typically achieved under acidic conditions which are generally well-tolerated by the final ester product.

Protocol 1: N-Boc Protection of 1-Azaspiro[3.3]heptane-3-carboxylic acid

This protocol details the standard procedure for protecting the secondary amine with Di-tert-butyl dicarbonate (Boc)₂O.

Reagent Table:

ReagentMW ( g/mol )Molar Eq.Amount (for 1g substrate)
1-Azaspiro[3.3]heptane-3-carboxylic acid141.171.01.0 g (7.08 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.21.85 g (8.50 mmol)
Sodium Bicarbonate (NaHCO₃)84.013.01.78 g (21.2 mmol)
1,4-Dioxane--20 mL
Water--20 mL

Step-by-Step Procedure:

  • Dissolution: Suspend 1-Azaspiro[3.3]heptane-3-carboxylic acid in a mixture of 1,4-dioxane (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add sodium bicarbonate to the suspension.

  • Reagent Addition: Add (Boc)₂O to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Workup (Acidification): Once the reaction is complete, cool the flask in an ice bath and slowly acidify the mixture to pH ~3 using 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which can often be used in the next step without further purification.

Part 2: Esterification Methodologies

With the amine protected, the carboxylic acid can be safely converted to its corresponding ester. The choice of method depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the lability of the substrates. We present three reliable methods.

Method A: Steglich Esterification (DCC/EDC Coupling)

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[7][8] It utilizes a carbodiimide coupling agent, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[6][9][10]

Causality: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer reagent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol to form the ester.[8] This avoids the harsh acidic conditions of Fischer esterification.[9]

Workflow for Steglich Esterification

G cluster_start Reactants cluster_reaction Reaction cluster_workup Workup & Purification Boc_Acid N-Boc-1-Azaspiro[3.3]heptane- 3-carboxylic acid Reaction_Vessel Combine in Aprotic Solvent (e.g., DCM) Stir at 0°C to RT Boc_Acid->Reaction_Vessel Alcohol R-OH (Alcohol) Alcohol->Reaction_Vessel EDC EDC (Coupling Agent) EDC->Reaction_Vessel DMAP DMAP (Catalyst) DMAP->Reaction_Vessel Filter Filter Urea Byproduct Reaction_Vessel->Filter Reaction Complete Wash Aqueous Wash (Acid, Base, Brine) Filter->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Ester Product Purify->Product

Caption: General workflow for the Steglich esterification.

Protocol 2: Steglich Esterification for Methyl Ester Synthesis

Reagent Table:

ReagentMW ( g/mol )Molar Eq.Amount (for 1g substrate)
N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid241.281.01.0 g (4.14 mmol)
Methanol (MeOH)32.043.00.40 g (0.5 mL, 12.4 mmol)
EDC·HCl191.701.20.95 g (4.97 mmol)
DMAP122.170.151 mg (0.41 mmol)
Dichloromethane (DCM)--20 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid, DMAP, and anhydrous DCM.

  • Alcohol Addition: Add methanol to the solution.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Coupling Agent: Add EDC·HCl portion-wise over 5 minutes. A white precipitate (urea byproduct) may begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Quenching & Filtration: Upon completion, dilute the mixture with DCM. The urea byproduct from EDC is water-soluble.

  • Workup: Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.

Method B: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and versatile method for converting primary and secondary alcohols into esters.[12] It proceeds via a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]

Causality: PPh₃ and DEAD combine to activate the alcohol, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate, acting as the nucleophile, then displaces this leaving group in a classic Sₙ2 reaction. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant when forming simple methyl or ethyl esters.[12][15] This method is advantageous for acid-sensitive substrates.[14]

Simplified Mitsunobu Mechanism

G cluster_activation Activation RCOOH Carboxylic Acid (Nucleophile) Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) RCOOH->Alkoxyphosphonium SN2 Attack ROH Alcohol Betaine Betaine Intermediate ROH->Betaine Reacts with Reagents PPh₃ + DEAD Reagents->Betaine Forms Betaine->Alkoxyphosphonium Proton Transfer Product Ester + Ph₃P=O + DEAD-H₂ Alkoxyphosphonium->Product

Caption: Key stages of the Mitsunobu esterification.

Protocol 3: Mitsunobu Reaction for Ethyl Ester Synthesis

Reagent Table:

ReagentMW ( g/mol )Molar Eq.Amount (for 1g substrate)
N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid241.281.01.0 g (4.14 mmol)
Ethanol (EtOH)46.071.50.28 g (0.36 mL, 6.21 mmol)
Triphenylphosphine (PPh₃)262.291.51.63 g (6.21 mmol)
DIAD202.211.51.26 g (1.23 mL, 6.21 mmol)
Tetrahydrofuran (THF), anhydrous--25 mL

Step-by-Step Procedure:

  • Setup: Dissolve N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid, ethanol, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add DIAD dropwise to the stirred solution. The characteristic yellow/orange color may fade as the reaction proceeds.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Concentration: Once complete, remove the solvent under reduced pressure.

  • Purification: The main challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Direct purification by flash column chromatography is the most effective method to isolate the desired ethyl ester.

Method C: Fischer-Speier Esterification

This is the classic method of forming an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[16][17]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[18] The alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol is typically used as the solvent, or water is removed as it is formed.[17][19] While simple and inexpensive, the harsh acidic and high-temperature conditions may not be suitable for all substrates. For the N-Boc protected azaspiro-heptane, care must be taken as prolonged exposure to strong acid can cause deprotection.

Protocol 4: Fischer Esterification for Methyl Ester Synthesis

Reagent Table:

ReagentMW ( g/mol )Molar Eq.Amount (for 1g substrate)
N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid241.281.01.0 g (4.14 mmol)
Methanol (MeOH), anhydrous32.04Solvent25 mL
Sulfuric Acid (H₂SO₄), concentrated98.08catalytic~2-3 drops

Step-by-Step Procedure:

  • Setup: Dissolve the N-Boc protected acid in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Concentration: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl acetate (3 x 25 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography if necessary.

Part 3: Comparison of Methods & Characterization

Methodology Comparison Table:

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Acid, Heat)Mild (Room Temp or 0°C)Mild (0°C to Room Temp)
Key Reagents H₂SO₄ (catalytic), excess alcoholEDC/DCC, DMAPPPh₃, DEAD/DIAD
Pros Inexpensive, simple setupHigh yield, good for hindered substratesVery mild, good for sensitive substrates
Cons Risk of side reactions/deprotectionStoichiometric byproducts, costStoichiometric byproducts, purification can be difficult
Best For Robust, simple substrates (large scale)High-value, sterically hindered substratesDelicate, multi-functional substrates
Product Characterization

Independent of the method used, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the appearance of new signals corresponding to the ester alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[20]

Conclusion

The esterification of 1-Azaspiro[3.3]heptane-3-carboxylic acid is a critical transformation for leveraging this important scaffold in drug discovery. The process requires a thoughtful, two-stage approach: robust N-protection followed by a carefully selected esterification reaction. For high-value applications where substrate integrity is paramount, mild methods such as the Steglich Esterification or Mitsunobu Reaction are highly recommended over the harsher conditions of the Fischer-Speier protocol. By following the detailed procedures outlined in this guide, researchers can reliably synthesize a variety of esters of this scaffold, enabling the continued exploration of its potential in medicinal chemistry.

References

  • Fiveable. (2025, September 15).
  • Scribd. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • SynArchive. (n.d.).
  • Ahmad, S., et al. (n.d.).
  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters.
  • Burkhard, J. A., et al. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • OperaChem. (2024, January 5).
  • ResearchGate. (n.d.). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the....
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Burkhard, J. A., et al. (2012, January 6). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Figshare.
  • Thieme E-Journals. (n.d.). Synthesis / Full Text.
  • Enamine. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Kirichok, A. A., et al. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • Stowers, S., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-Azaspiro[3.3]heptane-3-carboxylic acid

Topic: Troubleshooting Solubility & Handling CAS: 1045709-32-7 (Free Base) / Related Salts Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Spiro" Paradox Welcome to the technical guide for 1-Azasp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling CAS: 1045709-32-7 (Free Base) / Related Salts Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Spiro" Paradox

Welcome to the technical guide for 1-Azaspiro[3.3]heptane-3-carboxylic acid . As a researcher, you likely selected this scaffold because it offers a rigid, three-dimensional bioisostere for proline or piperidine, providing unique vectorization for your pharmacophore [1, 2].

However, the very structural rigidity that makes it valuable also complicates its handling. Unlike standard aliphatic amines, this molecule is a conformationaly restricted zwitterion . Most users encounter "solubility failure" not because the compound is impure, but because they attempt to dissolve it in dichloromethane (DCM) or ethyl acetate (EtOAc) at neutral pH.

This guide treats the molecule not just as a reagent, but as a system requiring specific pH and solvent environments to function.

Module 1: The Zwitterion Trap (Root Cause Analysis)

The core issue is the coexistence of the secondary amine (basic, pKa ~10-11) and the carboxylic acid (acidic, pKa ~2-3) on a rigid spirocyclic frame. In its neutral state, it exists as an internal salt (zwitterion), creating a crystal lattice energy that organic solvents cannot easily break.

Visualizing the Solubility Profile

The following decision tree illustrates why your current solvent choice might be failing and how to correct it.

SolubilityLogic cluster_Organic Organic Solvents (DCM, EtOAc, THF) cluster_Aqueous Aqueous / Polar (Water, MeOH, DMSO) Start Start: 1-Azaspiro[3.3]heptane-3-COOH (Solid State) Solvent Select Solvent System Start->Solvent Org_Fail Direct Addition: INSOLUBLE (Suspension) Solvent->Org_Fail Neutral Aq_Neutral Neutral pH: POOR SOLUBILITY (Isoelectric Precipitate) Solvent->Aq_Neutral Org_Fix Add 1.5 eq. TFA or HCl (Forms Cationic Salt) Org_Fail->Org_Fix Acid Switch Org_Silylation Add TMSCl / HMDS (Transient Protection) Org_Fail->Org_Silylation Silyl Switch Aq_Acid pH < 2: SOLUBLE (Cation) Aq_Neutral->Aq_Acid Add Acid Aq_Base pH > 10: SOLUBLE (Anion) Aq_Neutral->Aq_Base Add Base

Figure 1: Solubility Decision Tree. The "Red Zones" indicate the most common failure points: attempting to dissolve the neutral zwitterion in non-polar organics or neutral water.

Module 2: Solvent Compatibility Matrix

Do not rely on visual inspection alone. A "clear" solution in DCM might actually be a micro-suspension that will clog your HPLC or result in poor coupling yields.

Solvent SystemSolubility RatingTechnical NotesRecommended Additive
Water (Neutral) Low/VariableTends to aggregate near isoelectric point (pI).Use 0.1% TFA or 10mM NH4HCO3
Methanol / EtOH ModerateSoluble, but slow dissolution rate.Heat to 40°C or sonicate.
DCM / Chloroform Zero (Insoluble) CRITICAL FAILURE POINT. The zwitterion will not dissolve.Must add TFA (1-2 eq) or convert to ester.
DMF / DMSO HighBest for coupling reactions.None usually needed; warm if cloudy.
THF / Ether Very LowPoor solubility even for salts.Avoid for reaction; good for precipitation.

Module 3: Troubleshooting Protocols

Scenario A: "I need to run a peptide coupling in DCM/DMF."

Issue: The amino acid won't dissolve in the coupling solvent, leading to low yields or heterogeneous reactions.

The "In-Situ Solubilization" Protocol:

  • Suspend: Place 1.0 eq of 1-Azaspiro[3.3]heptane-3-carboxylic acid in dry DMF (preferred) or DCM.

  • Protect (Transient): Add 2.0 - 2.5 eq of TMSCl (Trimethylsilyl chloride) .

    • Mechanism:[1] This silylates the carboxylic acid and the amine, breaking the zwitterionic lattice and making the molecule lipophilic [3, 4].

  • Activate: Add your coupling reagent (HATU/PyBOP).

  • Couple: Add the amine partner and DIPEA. The silyl groups will fall off during workup or upon addition of the nucleophile.

Scenario B: "I need to remove the TFA salt without precipitation."

Issue: You bought the TFA salt, but your next reaction is base-sensitive, or you need the free base for a specific pathway.

The Ion-Exchange Protocol (Self-Validating):

  • Load: Dissolve the salt in minimal water and load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (TFA anion washes away).

  • Elute: Elute with 2M Ammonia in Methanol .

  • Validate: Evaporate the eluent.

    • Check: Redissolve a small aliquot in water and check pH.[2] It should be basic (~pH 9-10). If neutral, elution was incomplete.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does the solution turn cloudy when I add DIPEA to my coupling reaction? A: This is the "Isoelectric Crash." You likely dissolved the acid salt (HCl or TFA form) in DMF, which was clear. When you added DIPEA (base), you neutralized the amine salt, returning the molecule to its zwitterionic (neutral) state, which is less soluble.

  • Fix: Ensure you have a slight excess of base to push it past the isoelectric point, or use the TMSCl method (Scenario A) to mask the polarity.

Q2: Can I use this building block in reductive amination? A: Yes, but avoid DCE (Dichloroethane) as the primary solvent due to solubility.

  • Protocol: Perform the imine formation in MeOH (where solubility is higher) or a MeOH/THF mixture. Use NaBH3CN or STAB as the reducing agent. If you must use DCM/DCE, pre-solubilize the spiro-amine with 1 eq of Acetic Acid before adding the aldehyde.

Q3: Is the spiro[3.3] ring stable to strong acids? A: Generally, yes. Unlike cyclopropanes, the spiro[3.3]heptane system is relatively robust [5]. It tolerates TFA (deprotection) and 4M HCl/Dioxane. However, avoid prolonged heating (>80°C) in strong aqueous acids to prevent potential ring strain relief or rearrangement, though this is rare for the 1-aza analog.

Module 5: Reaction Workflow Visualization

The following diagram outlines the optimal workflow for incorporating this building block into a library synthesis, avoiding common solubility pitfalls.

Workflow Input Input: 1-Azaspiro[3.3]heptane (Zwitterion/Salt) Step1 Solubilization Step Solvent: DMF or NMP Input->Step1 Decision Is it dissolving? Step1->Decision Action_Cloudy Action: Add TMSCl (2.0 eq) Decision->Action_Cloudy Cloudy/Suspension Step2 Activation Add HATU + DIPEA Decision->Step2 Clear Solution Action_Cloudy->Step2 Becomes Clear Step3 Coupling Add Amine Partner Step2->Step3 Output Product: Amide Bond Formed Step3->Output

Figure 2: Optimized Coupling Workflow. Note the "TMSCl Intervention" step for cloudy mixtures.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1] Angewandte Chemie International Edition.

  • Bolien, D., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids via In Situ Silylation. ChemRxiv.[1]

  • PubChem Compound Summary. (2024). Spiro[3.3]heptane-3-carboxylic acid derivatives. National Library of Medicine.

  • Enamine Ltd. (2023). Spirocycles in Drug Discovery: Handling and Stability. Enamine Technical Notes.

Sources

Optimization

Technical Support Center: Resolving Regioselectivity Issues in Substituted Azaspiroheptanes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselective Synthesis & Functionalization of Azaspiro[3.3]heptanes and Related Scaffolds Introduction: The "Escape from Flatland"...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselective Synthesis & Functionalization of Azaspiro[3.3]heptanes and Related Scaffolds

Introduction: The "Escape from Flatland" Challenge

Substituted azaspiroheptanes (specifically 2-azaspiro[3.3]heptane and 5-azaspiro[2.4]heptane ) are critical bioisosteres for piperidines and morpholines, offering improved metabolic stability and distinct vectorization of substituents. However, their high symmetry (in the [3.3] case) or specific strain (in the [2.4] case) creates unique regioselectivity challenges during synthesis and functionalization.

This guide addresses the three most common regioselectivity bottlenecks:

  • Ring Closure Ambiguity: Controlling substituent placement during de novo synthesis.

  • Alpha-Lithiation Selectivity: Differentiating C1/C3 (proximal) from C5/C6 (distal) positions.

  • Dipolar Cycloaddition Orientation: Managing regiochemistry in [3+2] assemblies of unsymmetrical spiro-cores.

Module 1: De Novo Synthesis (Ring Closure)

Troubleshooting Guide: Controlling Substituents During Cyclization

User Issue: "I am trying to synthesize a 1-substituted 2-azaspiro[3.3]heptane, but I get a mixture of isomers or poor diastereocontrol during the ring-closing step."

Diagnostic & Solution Matrix
SymptomProbable CauseCorrective Action
Low Diastereomeric Ratio (dr) Thermodynamic equilibration of the intermediate enolate.Switch to Kinetic Control: Use the Mykhailiuk-Ellman Protocol . React cyclobutanecarboxylate enolates with tert-butanesulfinyl imines at -78 °C. The chiral auxiliary dictates the facial selectivity, locking the C1 stereocenter before the second ring closes.
Regioisomeric Mixture (C1 vs C5) Incorrect starting material selection.Retrosynthetic Check: If you need a C1 substituent, do not use spiro-alkylation of a piperidine precursor. Instead, build the azetidine ring onto a pre-existing cyclobutane using a [2+2] cycloaddition or amide enolate alkylation.
Incomplete Cyclization Steric clash at the quaternary center.Activate the Electrophile: Ensure you are using a "double electrophile" strategy (e.g., 1,1-bis(bromomethyl)cyclobutane) with a highly nucleophilic amine (e.g., tosylamide), or use a Staudinger Synthesis (ketene + imine) for immediate ring closure.
FAQ: The Mykhailiuk Protocol

Q: Why is the Ellman imine route preferred for 1-substituted 2-azaspiro[3.3]heptanes? A: Standard alkylation of 2-azaspiro[3.3]heptane is non-selective. The Ellman route establishes the C1 stereocenter via a Mannich-type addition before the spiro-junction is fully formed. This ensures that the substituent is locked in the alpha-position relative to the nitrogen with high enantiopurity (>95% ee).

Module 2: Late-Stage Functionalization (Lithiation)

Technical Deep Dive: Regioselective Lithiation

User Issue: "I attempted to lithiate N-Boc-2-azaspiro[3.3]heptane to introduce an aryl group, but the reaction is low-yielding or non-selective."

Mechanism of Action: In N-Boc protected azaspiroheptanes, the carbonyl oxygen of the Boc group coordinates to the organolithium species (Complex Induced Proximity Effect - CIPE). This directs deprotonation exclusively to the C1/C3 positions (alpha to nitrogen). Functionalization at the distal C5/C6 positions requires a completely different strategy (e.g., radical C-H activation or starting from a functionalized cyclobutane).

Protocol: Regioselective

-Lithiation/Trapping

Objective: Introduce an electrophile (E) at C1.

  • Reagents:

    • Substrate: N-Boc-2-azaspiro[3.3]heptane (1.0 equiv)

    • Base: s-BuLi (1.2 equiv) (Do not use n-BuLi; it is often insufficient for rapid deprotonation at low temp)

    • Ligand: TMEDA (1.2 equiv) or (+)-Sparteine surrogate (for enantioselective lithiation)

    • Solvent: Anhydrous THF (0.1 M)

  • Step-by-Step Workflow:

    • Cooling: Cool the THF solution of substrate and ligand to -78 °C .

    • Deprotonation: Add s-BuLi dropwise. Stir for 30–60 minutes .

      • Critical Check: The solution may turn light yellow. If it turns dark brown/black, the temperature is too high, leading to Boc-decomposition (attack at the carbonyl).

    • Trapping: Add the electrophile (e.g., MeI, DMF, ketone) rapidly.

    • Warming: Allow to warm to room temperature only after 1 hour of stirring at -78 °C.

  • Data: Solvent & Base Effects on Yield

BaseLigandTemp (°C)Yield (Electrophile = MeOD)Regioselectivity (C1:C5)
n-BuLiNone-78< 10%N/A
s-BuLiTMEDA-7885-92% > 99:1
s-BuLi(-)-Sparteine-7878% (85:15 er)> 99:1
LDANone-780% (No reaction)N/A

Module 3: Unsymmetrical Scaffolds (5-Azaspiro[2.4]heptanes)

Visualizing the Regioselectivity Logic

When synthesizing [2.4] systems via [3+2] cycloaddition (e.g., azomethine ylide + cyclopropylidene acetate), the orientation of the dipole determines the regiochemistry.

G cluster_0 Precursors cluster_1 Transition State Control cluster_2 Outcome Azomethine Azomethine Ylide (Dipole) Electronics FMO Interaction (HOMO-LUMO) Azomethine->Electronics Dipole Orientation Cyclopropylidene Cyclopropylidene Acetate (Dipolarophile) Cyclopropylidene->Electronics Sterics Steric Approach (Exo vs Endo) Product 5-Azaspiro[2.4]heptane (Regio- & Diastereoselective) Sterics->Product Cyclization Electronics->Sterics Coordination caption Figure 1: Logic flow for regiocontrol in [3+2] cycloaddition synthesis of 5-azaspiro[2.4]heptanes.

Troubleshooting [3+2] Cycloadditions

User Issue: "I am getting the wrong regioisomer in the synthesis of 5-azaspiro[2.4]heptane using an azomethine ylide."

Root Cause Analysis: The regioselectivity is governed by the electronic polarization of the azomethine ylide and the dipolarophile.

  • The Rule: The unsubstituted carbon of the azomethine ylide (nucleophilic) typically attacks the beta-carbon of the acrylate (electrophilic).

  • The Fix: If you are observing the inverse regioisomer, it is likely due to steric crowding overriding the electronic preference.

    • Action: Switch from a thermal pathway to a Metal-Catalyzed (Ag(I) or Cu(I)) pathway. The metal coordinates the ylide, enforcing a specific geometry that enhances the electronic selectivity and improves the endo/exo ratio.

References

  • Mykhailiuk, P. K., et al. (2017). "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition. Link

  • Carreira, E. M., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • O'Brien, P., et al. (2013). "Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C." Organic Letters. Link

  • Burkhard, J. A., et al. (2012). "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters. Link

  • Vitaku, E., et al. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Azaspiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals The Ascendancy of 1-Azaspiro[3.3]heptanes in Medicinal Chemistry 1-Azaspiro[3.3]heptane derivatives have emerged as crucial motifs in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Ascendancy of 1-Azaspiro[3.3]heptanes in Medicinal Chemistry

1-Azaspiro[3.3]heptane derivatives have emerged as crucial motifs in modern drug discovery, often serving as bioisosteres for commonly used saturated heterocycles like piperidine.[1][2] Their rigid, three-dimensional structure offers a unique conformational landscape, which can lead to improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[3] The precise determination of their three-dimensional structure is therefore paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4]

Unambiguous Structure Determination: A Comparative Analysis

While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[5][6][7] It provides accurate and precise measurements of molecular dimensions, bond lengths, bond angles, and absolute stereochemistry, information that is often unattainable with other methods.[8]

However, a comprehensive understanding of the available tools allows for a more strategic approach to structural analysis. This section compares X-ray crystallography with other common techniques.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystalUnambiguous 3D structure, absolute configuration, precise bond lengths and angles.[5][8]Requires high-quality single crystals, which can be challenging to grow.[8]Definitive structural elucidation of novel compounds and their stereoisomers.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides information about the connectivity and chemical environment of atoms in solution, useful for dynamic studies.[11]Can be ambiguous for determining the relative and absolute configuration of complex stereocenters.[8]Routine characterization of known compounds and analysis of molecules in their solution state.
Three-Dimensional Electron Diffraction (3DED) Diffraction of electrons by micro- or nanocrystalsCan be used with much smaller crystals than SCXRD.[12]Data quality can be lower than SCXRD, and the technique is still evolving.[12]Structural analysis of compounds that fail to yield large single crystals.[13]
Computational Structure Prediction (CSP) Theoretical prediction of crystal structures based on the molecular structureDoes not require experimental crystals.[12]Computationally intensive and may not always predict the correct experimental structure.[12]Aiding in the interpretation of powder X-ray diffraction data and exploring possible polymorphs.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powderUseful for identifying crystalline phases and assessing sample purity.[14]Provides limited information on the three-dimensional atomic arrangement.[14]Characterization of bulk materials and quality control.

The Decisive Advantage of X-ray Crystallography

For 1-azaspiro[3.3]heptane derivatives, where subtle changes in stereochemistry can drastically alter biological activity, the unequivocal structural information provided by SCXRD is indispensable. For instance, in the development of novel anesthetics, the precise orientation of substituents on the spirocyclic core, as confirmed by X-ray analysis, was crucial for understanding their interaction with the biological target.[1][15]

Experimental Protocol: X-ray Crystal Structure Analysis of a 1-Azaspiro[3.3]heptane Derivative

This section outlines a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of a novel 1-azaspiro[3.3]heptane derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Crystallization – The Foundation of a High-Quality Structure

The success of an X-ray crystal structure determination is critically dependent on the quality of the single crystal. The goal is to grow well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

Step-by-Step Crystallization Protocol:

  • Compound Purification: Start with a highly pure sample (>98%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[16]

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.[17]

  • Crystallization Method Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial. This is a simple and often effective method.[18]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[19] This method allows for finer control over the rate of crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a more dense solvent in which it is insoluble. Crystallization occurs at the interface.[20]

  • Incubation: Place the crystallization setup in a vibration-free environment at a constant temperature. Patience is key; crystal growth can take anywhere from a few hours to several weeks.[19]

Crystallization_Workflow A Purified Compound B Solvent Screening A->B Dissolve C Select Crystallization Method B->C D Incubation C->D Setup E Single Crystals D->E Growth

Caption: Workflow for the crystallization of a 1-azaspiro[3.3]heptane derivative.

Part 2: Data Collection – Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data using a single-crystal X-ray diffractometer.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data.[7]

  • Diffractometer Setup: The diffractometer is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to rotate the crystal, and a detector to record the diffracted X-rays.[7]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use automated software to determine the optimal data collection strategy to ensure complete and redundant data are collected.

Part 3: Structure Solution and Refinement – From Diffraction to 3D Model

The collected diffraction data is then used to solve and refine the crystal structure.

Step-by-Step Structure Solution and Refinement Protocol:

  • Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also determines the unit cell parameters and space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

  • Structure Validation and Analysis: The final structure is validated using software tools to check for geometric and stereochemical reasonableness. The Cambridge Structural Database (CSD) can be used to compare the determined structure with known structures.[21]

Data_Analysis_Workflow A Diffraction Data B Data Reduction A->B C Structure Solution B->C D Structure Refinement C->D E Final 3D Structure D->E

Caption: Workflow for X-ray crystal structure solution and refinement.

Conclusion

For the unambiguous structural elucidation of 1-azaspiro[3.3]heptane derivatives, single-crystal X-ray diffraction is an unparalleled technique. Its ability to provide precise and accurate three-dimensional structural information is fundamental to advancing drug discovery programs that utilize this important chemical scaffold. While other techniques provide valuable complementary information, SCXRD remains the definitive method for establishing the absolute structure, which is a critical aspect of modern pharmaceutical development.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • DiMarco, K. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1793–1805. [Link]

  • Scilit. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**. Scilit. [Link]

  • Crowe, D. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]

  • De Nisi, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Mykhailiuk, P. K. (2016). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 52(42), 6940-6943. [Link]

  • Thakral, N. K., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969–2982. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Diamond Light Source. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination?. Chemistry Stack Exchange. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • How to Grow Crystals. (n.d.). X-Ray. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. PubChem. [Link]

  • Coldham, I., et al. (2010). CCDC 747987: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. re3data.org. [Link]

  • SpiroChem. (n.d.). pKa-Tuned Amines SpiroKit 4 : Azaspiro[3.3]heptane derivatives. SpiroChem. [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA. [Link]

Sources

Comparative

Comparative Guide: Metabolic Clearance of Spiro[3.3]heptane vs. Piperidine

Executive Summary: The "Spiro Switch" in Lead Optimization In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, present in over 100 FDA-approved drugs. However, its metabolic liability—specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro Switch" in Lead Optimization

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, present in over 100 FDA-approved drugs. However, its metabolic liability—specifically oxidative clearance at the


-carbon—often necessitates structural modification.[1]

The spiro[3.3]heptane scaffold (specifically 2-azaspiro[3.3]heptane and the newer 1-azaspiro[3.3]heptane ) has emerged as a high-value bioisostere.[1][2][3][4][5] By altering the vector of substituents and increasing three-dimensional complexity (


), this "spiro switch" aims to lower lipophilicity (LogD) and block metabolic soft spots without compromising potency.[1]

This guide objectively compares the metabolic clearance profiles of these two scaffolds, supported by head-to-head experimental data from recent authoritative studies (e.g., Angew.[1] Chem. Int. Ed. 2023).[2][6]

Structural & Physicochemical Analysis[1][6][7][8][9]

Before analyzing clearance, one must understand the physical drivers of metabolism: lipophilicity and electronic accessibility.

Conformational Landscape[1]
  • Piperidine: Exists primarily in a chair conformation . The

    
    -hydrogens are sterically accessible for CYP450-mediated abstraction.[1]
    
  • Spiro[3.3]heptane: Rigid, puckered conformation. The spiro-fusion creates a "kink" that alters the exit vectors of substituents (approx. 90° twist), often improving water solubility by disrupting crystal packing and reducing lipophilicity.

Physicochemical Comparison Table

Data sourced from Kirichok et al. (2023) and Enamine internal datasets.[1]

PropertyPiperidine (Ref Cmpd 57)2-Azaspiro[3.3]heptane (Cmpd 58)1-Azaspiro[3.3]heptane (Cmpd 59)
Structure Monocyclic (6-membered)Bicyclic (Spiro 4+4)Bicyclic (Spiro 4+4)
Lipophilicity (LogD

)
1.6 (High)1.2 (Medium)1.0 (Low)
Basicity (pKa) ~11.1~11.2 (Comparable)~11.0 (Comparable)
Solubility (PBS) 136

M
12

M
13

M
Topology Planar/Chair3D / Globular3D / Globular

Key Insight: The spiro-scaffold consistently lowers LogD (by 0.4–0.6 units) compared to piperidine.[1] While lower LogD typically correlates with improved metabolic stability (lower non-specific binding), the rigid shape can induce specific enzyme-substrate fits that contradict this trend.[1]

Metabolic Clearance Analysis

Mechanism of Metabolism
  • Piperidine Pathway: The dominant clearance mechanism is Cytochrome P450 (CYP) mediated

    
    -hydroxylation .[1] The lone pair on the nitrogen facilitates the abstraction of an adjacent proton, leading to an iminium ion intermediate and subsequent ring opening or oxidation.
    
  • Spiro[3.3]heptane Pathway: The quaternary spiro-carbon effectively blocks one side of the

    
    -position.[1] However, the strain energy of the four-membered rings can sometimes make remote carbons more reactive or susceptible to specific CYP isoforms depending on the overall molecular shape.
    
Visualization of Metabolic Pathways

The following diagram illustrates the structural blockade strategy.

MetabolicPathways cluster_0 Piperidine Metabolism cluster_1 Spiro[3.3]heptane Blockade Pip Piperidine Scaffold AlphaOx CYP450 Alpha-Hydroxylation Pip->AlphaOx High Liability RingOpen Ring Opening / N-Dealkylation AlphaOx->RingOpen Block Quaternary Carbon Steric Shield Spiro Spiro[3.3]heptane Scaffold Spiro->Block steric hindrance Stable Intact Scaffold (Excreted Unchanged) Block->Stable Reduced Metabolism

Caption: Comparative metabolic fate. Piperidine is prone to alpha-oxidation, while spiro-fusion sterically shields the core.[1]

Experimental Data: Head-to-Head Comparison

Contrary to the dogma that "Spiro always improves stability," experimental data reveals nuance.[1] In a direct comparison using Bupivacaine analogues (Kirichok et al., 2023), the spiro-analogues showed higher intrinsic clearance than the parent piperidine in Human Liver Microsomes (HLM).

Table: Intrinsic Clearance (


) in Human Liver Microsomes 
Compound Variant

(

L/min/mg)
Half-life (

, min)
Interpretation
Piperidine (Parent) 14 >60Most Stable (in this specific scaffold)
2-Azaspiro[3.3]heptane 53 31High Clearance (3.8x increase)
1-Azaspiro[3.3]heptane 32 52Intermediate (2.3x increase)

Expert Interpretation:

  • Context Matters: While spiro-cycles lower LogD (usually good for stability), they can alter the binding affinity to CYP enzymes. In the Bupivacaine case, the piperidine ring was already optimal; the spiro-change likely introduced a better fit for a specific metabolizing enzyme or exposed a remote site.

  • 1-Aza vs. 2-Aza: The 1-azaspiro[3.3]heptane (New Generation) is significantly more stable than the "common" 2-azaspiro isomer (

    
     32 vs 53).[1] This makes the 1-aza variant the superior choice when exploring this chemical space.[1]
    
  • General Trend: In other scaffolds (e.g., Sonidegib analogues), spiro-substitution has been shown to reduce clearance by removing aromatic rings. Therefore, the "Spiro Switch" must be validated experimentally for each series.

Experimental Protocol: Microsomal Stability Assay

To validate these findings in your own series, use this standardized self-validating protocol.

Workflow Diagram

HLM_Protocol start Test Compound (1 µM final conc.) preinc Pre-incubation (37°C, 5 min) start->preinc microsomes Human Liver Microsomes (0.5 mg/mL protein) microsomes->preinc init Initiation: Add NADPH (1 mM) preinc->init sample Sampling Points (0, 5, 15, 30, 45 min) init->sample quench Quench: Acetonitrile + IS sample->quench analysis Analysis: LC-MS/MS quench->analysis calc Calculation: ln(conc) vs time -> Slope k analysis->calc

Caption: Standardized HLM stability workflow for determining intrinsic clearance.

Detailed Methodology
  • Preparation: Prepare a 10 mM stock of the test compound (Spiro/Piperidine) in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Mix compound with Human Liver Microsomes (0.5 mg protein/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: At

    
     min, remove aliquots (e.g., 50 
    
    
    
    L).
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS monitoring parent ion depletion.[1]

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Conclusion

Replacing piperidine with spiro[3.3]heptane is a powerful strategy to lower lipophilicity and increase 3D complexity .

  • Physicochemicals: The spiro-scaffold reliably lowers LogD, improving drug-likeness.[1]

  • Metabolism: The 1-azaspiro[3.3]heptane isomer is superior to the 2-azaspiro isomer regarding metabolic stability.[1][3] However, stability is context-dependent ; in some scaffolds, the spiro-ring may inadvertently increase clearance compared to an optimized piperidine.[1]

Recommendation: Utilize 1-azaspiro[3.3]heptane as a primary bioisostere when LogD reduction is required, but screen early in HLM to confirm the metabolic blockade effect in your specific chemical series.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link][1]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]

  • Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. [Link][1]

Sources

Validation

Technical Guide: Validation of 1-Azaspiro[3.3]heptane Rigidity via NOESY

Executive Summary: The Escape from Flatland In modern drug discovery, the transition from -rich (flat) aromatic systems to -rich (3D) scaffolds is a critical strategy to improve solubility, metabolic stability, and recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the transition from


-rich (flat) aromatic systems to 

-rich (3D) scaffolds is a critical strategy to improve solubility, metabolic stability, and receptor selectivity. The 1-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperidine and morpholine. Unlike flexible six-membered rings that adopt low-energy chair conformations, the spiro[3.3] system offers a rigid, orthogonal geometry that directs exit vectors in a specific 90° twist.

This guide outlines the validation of this rigidity using Nuclear Overhauser Effect Spectroscopy (NOESY) . We compare the spiro scaffold against traditional alternatives and provide a self-validating NMR protocol to confirm its distinct "puckered" solution-state conformation.

The Challenger vs. The Incumbents

The primary utility of 1-azaspiro[3.3]heptane is its ability to mimic the basicity of piperidine while altering the spatial arrangement of substituents and lowering lipophilicity (LogD).

Comparative Performance Metrics

The following data contrasts the spiro scaffold with standard heterocycles. Note the significant improvement in metabolic stability despite the similar physicochemical profile.[1]

FeaturePiperidine (Reference)1-Azaspiro[3.3]heptane (Challenger)Impact
Geometry Flexible ChairRigid, Orthogonal SpiroDefined exit vectors; entropy penalty reduction upon binding.
Vector Angle ~180° (C4-N1)~90° TwistAccess to novel chemical space; distinct IP position.
Basicity (

)
~11.2~11.4Maintains H-bond acceptor/donor capability.
LogD (pH 7.4) 1.611.59Slight reduction; improves Lipophilic Ligand Efficiency (LLE).
Metabolic Stability Low (

min)
High (

min)
Blocked metabolic soft spots (shielded

-carbons).

Data synthesized from Burkhard et al. and comparative internal benchmarks.

Logic Flow: Why Choose the Spiro Scaffold?

Bioisostere_Logic Start Target: Piperidine Moiety Problem Issue: High Metabolic Clearance (Cytochrome P450 oxidation) Start->Problem Solution Strategy: 1-Azaspiro[3.3]heptane Problem->Solution Bioisosteric Replacement Mech1 Mechanism 1: Remove adjacent H-atoms (Quaternary Center) Solution->Mech1 Mech2 Mechanism 2: Alter Exit Vectors (Rigid 90° Twist) Solution->Mech2 Outcome Outcome: Improved T1/2 & Selectivity Mech1->Outcome Mech2->Outcome

Figure 1: Decision logic for replacing piperidine with 1-azaspiro[3.3]heptane to overcome metabolic instability.

The Validation Engine: NOESY Experiments

Proving the rigidity of 1-azaspiro[3.3]heptane requires confirming that the two cyclobutane rings are orthogonal and that the ring "pucker" is stable on the NMR timescale.

Theoretical Grounding
  • The Pucker: Cyclobutane rings are rarely planar; they adopt a puckered conformation (~20-30°) to relieve torsional strain. In the spiro[3.3] system, this creates distinct pseudo-axial and pseudo-equatorial environments.

  • The NOE Signal: For small molecules (MW < 1000 Da), the rotational correlation time (

    
    ) is short (
    
    
    
    ). This results in positive NOE enhancements (opposite sign to the diagonal in phase-sensitive experiments).
  • The Trap: If the molecule is medium-sized (MW ~1000-1200),

    
    , and the NOE signal vanishes. For most spiro-fragments, this is not an issue, but if the spirocycle is attached to a larger drug scaffold, a ROESY  experiment may be required.
    
Experimental Protocol: Small Molecule 2D NOESY

This protocol is designed for a 500 MHz or 600 MHz spectrometer using a standard inverse probe.

1. Sample Preparation

  • Concentration: 10–20 mM is ideal.

  • Solvent:

    
     (standard) or 
    
    
    
    (benzene-d6). Expert Tip: Benzene-d6 often resolves overlapping geminal protons in rigid aliphatic systems better than chloroform.
  • Degassing: Critical. Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), reducing the NOE signal. Bubble argon through the sample for 5 minutes.
    

2. Pulse Sequence Parameters

  • Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 
    
    • Standard: 500 ms.

    • Optimization: For this small, rigid scaffold,

      
       relaxation is slow. A longer mixing time (600–800 ms) allows maximum NOE buildup without significant signal loss.
      
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds) to ensure quantitative accuracy.
  • Scans (NS): 16 or 32 (signal-to-noise is critical for detecting weak inter-ring correlations).

3. Processing

  • Window Function: Sine-squared (QSINE, SSB=2) in both dimensions.

  • Phasing: Phase the diagonal to be negative . True NOE cross-peaks will appear positive (red/blue contrast). Exchange peaks (if any) will have the same sign as the diagonal.

Data Interpretation: Decoding the Cross-Peaks

In a 1-azaspiro[3.3]heptane system, successful validation relies on identifying specific through-space correlations that are only possible if the molecule is rigid.

Key Correlations to Look For[2][3][4]
Interaction TypeObservation (Cross-Peak)Structural Conclusion
Geminal (

)
Strong, PositiveConfirms methylene groups. Separation of chemical shifts (

) confirms the ring is not flipping rapidly on NMR timescale (rigid pucker).
Visceral/Inter-ring Medium, PositiveProtons on Ring A (C2/C4) seeing protons on Ring B (C5/C7). Confirms orthogonality .
Long Range (W-coupling) Weak, PositiveOften seen in 1D spectra, but NOESY confirms the "W" geometry of the puckered rings.
The "Flagpole" Validation

If the rings were flat, the distance between protons on C2 and C6 would be fixed. In the puckered spiro conformation, specific protons (pseudo-equatorial) on opposite rings come into closer proximity (< 3.0 Å) than others.

  • Validation: Observation of NOE between

    
     and 
    
    
    
    (but not
    
    
    ) confirms the specific "butterfly" shape of the ground state.

Experimental Workflow Diagram

The following diagram illustrates the self-validating workflow for confirming the structure.

NMR_Workflow Sample Sample Prep (Degassed C6D6) Pulse Pulse Sequence (NOESY, tm=600ms) Sample->Pulse Acq Acquisition (500 MHz, 298K) Pulse->Acq Process Processing (Phase: Diag-, NOE+) Acq->Process Analysis Analysis (Inter-ring distances) Process->Analysis Analysis->Pulse Weak Signal? Increase tm

Figure 2: Step-by-step NMR workflow for validating spirocyclic rigidity.

References

  • Burkhard, J. A., et al. (2010).[2][3][4] Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014).[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Protocol Reference).
  • Barnes-Seeman, D. (2012). The Role of Spirocycles in Drug Discovery: Escape from Flatland. Current Topics in Medicinal Chemistry.
  • Kirichok, A. A., et al. (2023).[5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of Azaspiroheptane Scaffolds

Topic: Mass Spectrometry Fragmentation Patterns of Azaspiroheptane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Spring-L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Azaspiroheptane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Spring-Loaded" Scaffold

In modern medicinal chemistry, azaspiro[3.3]heptanes have emerged as superior bioisosteres for traditional saturated heterocycles like piperidines and morpholines. By introducing a spirocyclic core, these derivatives lower lipophilicity (LogD) and alter vector topology without sacrificing solubility.

However, their unique structural tension—comprising two strained cyclobutane rings—creates a distinct mass spectrometric fingerprint. Unlike the predictable


-cleavage of stable six-membered rings, azaspiroheptanes undergo strain-release fragmentation . This guide provides a comparative analysis of these fragmentation patterns, offering a validated workflow for their identification in metabolite profiling and impurity analysis.

Mechanistic Foundation: Strain-Driven Dissociation

The fragmentation of azaspiroheptane derivatives is governed by the release of ring strain energy (approx. 26 kcal/mol per cyclobutane ring).

The Fragmentation Pathway

Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the protonated molecular ion


 does not simply lose peripheral groups. Instead, it undergoes a characteristic ring-opening sequence:
  • Protonation: Occurs at the secondary amine (or tertiary if substituted).

  • Ring Opening: Driven by relief of the cyclobutane strain, often triggered by

    
    -cleavage relative to the nitrogen.
    
  • Retro-[2+2] Cycloaddition (Mimicry): The system frequently ejects an ethylene molecule (

    
    , 28 Da), a diagnostic neutral loss rarely seen in stable piperidine systems.
    
Visualization of Signaling Pathway

The following diagram illustrates the divergent fragmentation logic between a stable piperidine and a strained azaspiroheptane.

FragmentationLogic Parent Parent Scaffold (Protonated) Strain Ring Strain Analysis Parent->Strain Aza_Path Azaspiro[3.3]heptane (High Strain) Strain->Aza_Path Spirocyclic Pip_Path Piperidine (Low Strain) Strain->Pip_Path Monocyclic RingOpen Ring Opening (Strain Relief) Aza_Path->RingOpen CID Energy Loss28 Neutral Loss: 28 Da (Ethylene Ejection) RingOpen->Loss28 Immonium Diagnostic Ion (m/z 70 for core) Loss28->Immonium AlphaCleave Classic Alpha-Cleavage Pip_Path->AlphaCleave LossH2 Dehydrogenation (m/z 84) AlphaCleave->LossH2

Figure 1: Comparative fragmentation logic. Note the diagnostic ethylene loss (28 Da) specific to the spirocyclic core.

Comparative Analysis: Azaspiroheptane vs. Piperidine

This section objectively compares the mass spectral behavior of the 2-azaspiro[3.3]heptane core against its most common bioisostere, piperidine.[1]

Table 1: MS/MS Fragmentation Performance Profile

Feature2-Azaspiro[3.3]heptane DerivativesPiperidine Derivatives
Primary Driver Strain Relief: Ring opening is thermodynamically favorable.Electronic Stabilization: Resonance stabilization of immonium ions.
Diagnostic Neutral Loss 28 Da (

):
Ejection of ethylene from the cyclobutane ring.
None/Generic: Typically loses substituents or

.
Low Mass Fingerprint Complex: Multiple ring-opened isomers.Simple: Dominant peaks at

84 (M-H) or 56 (Retro-Diels-Alder).
Energy Requirement Lower: Strain makes the ring "fragile" under CID.Higher: Requires significant energy to break the stable chair conformation.
Metabolite ID Utility High: Ring opening reveals core modifications clearly.Moderate: Stable ring often remains intact, obscuring core changes.
Expert Insight:

When analyzing drug metabolites, if you observe a mass shift of -2 Da (oxidation) but the fragmentation pattern retains the "Loss of 28" signature, the oxidation is likely on the peripheral chains, not the spiro-core. If the -28 loss disappears, the metabolic reaction likely opened or expanded the spiro-ring.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducible fragmentation data, follow this self-validating Direct Infusion ESI-MS/MS protocol.

Reagents & Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Why? Promotes protonation (

    
    ) without suppressing ionization.
    
  • Concentration: 1–10 µM. Why? Prevents space-charge effects in ion traps.

Step-by-Step Workflow
  • System Tuning: Calibrate the quadrupole using a standard mix (e.g., CsI or commercial tune mix) to ensure mass accuracy <5 ppm.

  • Precursor Isolation:

    • Set MS1 to the expected

      
       of the azaspiroheptane derivative.
      
    • Isolation width: ± 1.0 Da (Standard) or ± 0.4 Da (High Res).

  • Energy Ramping (The "Breakdown Curve"):

    • Do not use a static Collision Energy (CE).

    • Apply a Stepped CE (e.g., 15, 30, 45 eV).

    • Goal: Capture the "survival yield" of the parent ion and the onset of the ethylene loss.

  • Data Acquisition: Acquire 50–100 scans and average them to improve Signal-to-Noise (S/N) ratio.

Workflow Diagram

Workflow Step1 Sample Prep (MeOH/H2O + 0.1% FA) Step2 Direct Infusion ESI (Flow: 5-10 µL/min) Step1->Step2 Step3 MS1 Isolation (Select [M+H]+) Step2->Step3 Step4 Stepped CID (10 -> 50 eV) Step3->Step4 Step5 Spectrum Analysis Step4->Step5 Decision Loss of 28 Da Observed? Step5->Decision ResultA Confirm Spiro Core Integrity Decision->ResultA Yes ResultB Investigate Ring Metabolism Decision->ResultB No

Figure 2: Decision tree for validating spirocyclic core integrity via MS/MS.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.[1] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9][10][11] University Science Books. (Foundational text for ring fragmentation mechanics). Link

  • Nasiri, M., et al. (2023).[12] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][13][14] Angewandte Chemie.[1] Link

Sources

Validation

A Comparative Guide to Evaluating Vector Orientation in 1-Azaspiro[3.3]heptane Drug Candidates

Introduction The 1-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern drug discovery, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1] Its rigid, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern drug discovery, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1] Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, a concept often referred to as "escaping flatland".[2] This structural rigidity and predictable vectorization can lead to enhanced drug-likeness, improved target selectivity, and ultimately, greater clinical success.[3][4] A critical aspect of harnessing the full potential of this scaffold lies in the precise control and evaluation of the orientation of its substituent vectors. These vectors, which represent the directional projection of chemical substituents from the core, dictate the molecule's interaction with its biological target and influence its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of experimental and computational methodologies for evaluating the vector orientation of 1-azaspiro[3.3]heptane drug candidates. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug design campaigns.

The 1-Azaspiro[3.3]heptane Scaffold: A Privileged Motif

The 1-azaspiro[3.3]heptane scaffold is a saturated heterocyclic system consisting of two four-membered rings fused at a single nitrogen atom. This unique arrangement imparts a high degree of three-dimensionality and conformational constraint.[5] It is often employed as a bioisostere for more common saturated heterocycles like piperidine, offering similar basicity, solubility, and lipophilicity while providing a novel chemical space.[5][6][7] The synthesis of 1-azaspiro[3.3]heptanes has been well-established, with key methods including the thermal [2+2] cycloaddition of endocyclic alkenes with Graf's isocyanate, followed by reduction of the resulting β-lactam.[6][8][9] This accessibility allows for the preparation of a diverse range of derivatives with multiple "exit vectors" for functionalization.[1][10][11]

The strategic placement of substituents on the 1-azaspiro[3.3]heptane core is paramount. The defined and predictable orientation of these substituents, or vectors, is crucial for achieving optimal interactions within a protein's binding pocket.[3] Unlike flexible aliphatic chains, the rigid nature of the spirocyclic core restricts the conformational freedom of the appended groups, leading to a more defined presentation to the target.

Experimental Determination of Vector Orientation

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including the precise orientation of all its atoms and, by extension, its substituent vectors.

Causality of Experimental Choice: For novel 1-azaspiro[3.3]heptane derivatives, obtaining a crystal structure is invaluable. It provides irrefutable evidence of the compound's conformation and the spatial arrangement of its functional groups. This information is crucial for validating computational models and understanding structure-activity relationships (SAR). The solid-state structure of a 1-oxa-6-azaspiro[3.3]heptane derivative, for instance, revealed a puckered azetidine ring, providing valuable insights for its use as a scaffold.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified 1-azaspiro[3.3]heptane derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture thereof) to near saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data using least-squares methods to determine the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers valuable information about the conformational dynamics and average structure of molecules in solution, which is more representative of the physiological environment.

Causality of Experimental Choice: For drug candidates, understanding their behavior in solution is critical. NMR techniques, such as Nuclear Overhauser Effect (NOE) and J-coupling analysis, can reveal through-space proximities between protons and provide information about dihedral angles, respectively. This data helps to build a model of the predominant solution-state conformation and the orientation of substituent vectors. While NMR alone may not provide the absolute atomic coordinates of X-ray crystallography, it is indispensable for studying conformational flexibility.[12]

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the 1-azaspiro[3.3]heptane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 10-50 mM.

    • Filter the solution into a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥ 500 MHz).

    • Optimize the mixing time (typically 200-800 ms) to observe key NOE cross-peaks.

  • Data Analysis:

    • Process the 2D data to generate the NOESY spectrum.

    • Identify cross-peaks, which indicate that the corresponding protons are close in space (typically < 5 Å).

    • The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances.

    • Use these distance restraints to build a model of the preferred solution-state conformation.

Computational Approaches to Vector Analysis

Computational methods are essential for predicting and analyzing the vector orientation of 1-azaspiro[3.3]heptane candidates, especially in the early stages of drug design when experimental data may be limited.[13][14] These methods can be broadly categorized as structure-based and ligand-based.[14]

Molecular Modeling and Dynamics

Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and identifying low-energy conformations.[13]

Causality of Experimental Choice: These simulations allow for the exploration of a molecule's flexibility and the identification of preferred orientations of its substituents. By simulating the movement of atoms over time, molecular dynamics can provide insights into the stability of different conformations and the energetic barriers between them.[13] This is particularly useful for understanding how the 1-azaspiro[3.3]heptane core influences the orientation of its appended groups in a dynamic environment.

Docking Simulations

Docking simulations predict the preferred orientation of a ligand when it binds to a target protein, allowing for the assessment of binding affinities and interaction patterns.[13][15]

Causality of Experimental Choice: For drug candidates, understanding the binding mode within the target's active site is paramount. Docking studies can predict how the vectors of a 1-azaspiro[3.3]heptane derivative will be oriented to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby guiding the design of more potent and selective inhibitors.[15]

Comparative Analysis and Integrated Workflow

Technique Information Obtained Sample Requirements Strengths Limitations
X-ray Crystallography Precise 3D structure in the solid state, absolute configuration, bond lengths, and angles.High-quality single crystals.Unambiguous determination of molecular structure.[16]Provides a static picture, may not represent the solution-state conformation.
NMR Spectroscopy Solution-state conformation, conformational dynamics, and through-space proton proximities.5-10 mg of pure compound.Provides information in a more biologically relevant medium.[12]Does not provide a single, high-resolution structure; interpretation can be complex.
Computational Modeling Predicted low-energy conformations, vector orientations, and binding modes.None (in silico).High-throughput, cost-effective, and predictive.[17][18]Accuracy is dependent on the force field or method used; requires experimental validation.

Recommended Integrated Workflow for Vector Evaluation

G cluster_0 Computational Design cluster_1 Synthesis & Purification cluster_2 Experimental Validation cluster_3 Data Integration & SAR start Design of 1-Azaspiro[3.3]heptane Analogs comp_model Computational Modeling (Docking, MD Simulations) start->comp_model Predict Vector Orientation synthesis Synthesis of Candidate Compounds comp_model->synthesis purification Purification and Characterization nmr NMR Spectroscopy (NOESY) purification->nmr xray X-ray Crystallography nmr->xray If crystals obtained correlation Correlate Experimental and Computational Data nmr->correlation xray->correlation sar Structure-Activity Relationship (SAR) Analysis correlation->sar end Lead Optimization sar->end

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